3-(1-Naphthyl)acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMLUUYWNHQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294459 | |
| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13026-12-5 | |
| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13026-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Naphthalenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-naphthyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1-Naphthyl)acrylic acid chemical properties CAS 13026-12-5
Title: Comprehensive Technical Guide on 3-(1-Naphthyl)acrylic Acid (CAS 13026-12-5): Synthesis, Properties, and Applications
Executive Summary
3-(1-Naphthyl)acrylic acid (CAS 13026-12-5) is a highly versatile
Physicochemical Profiling & Structural Dynamics
The structural rigidity of the trans-(E) isomer provides high crystalline stability, while the conjugated alkene remains highly susceptible to Michael additions, cycloadditions, and cross-coupling reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 3-(1-Naphthyl)acrylic acid |
| CAS Number | 13026-12-5[2] |
| Molecular Formula | C13H10O2[3] |
| Molecular Weight | 198.22 g/mol [4] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 210.0 – 214.0 °C[4] |
| Boiling Point | 393.1 °C (Predicted)[1] |
| Density | 1.245 g/cm³ (Predicted)[1] |
| Solubility | Slightly soluble in water; soluble in EtOH, DMF, DMSO[5] |
| SMILES | OC(=O)\C=C\C1=C2C=CC=CC2=CC=C1[2] |
Core Synthetic Methodologies
Protocol A: Knoevenagel-Doebner Condensation
This is the classical, highly scalable approach utilizing[6] and malonic acid.
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 1-naphthaldehyde and 1.2 eq of malonic acid in anhydrous pyridine (approx. 3 mL/mmol).
-
Catalysis: Add 0.1 eq of piperidine.
-
Causality: Piperidine acts as a nucleophilic catalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the subsequent nucleophilic attack by the malonic acid enolate.
-
-
Condensation & Decarboxylation: Heat the mixture to 90–100 °C for 3–4 hours.
-
Causality: Pyridine serves dual roles as a weak base and solvent, facilitating the decarboxylation of the intermediate alkylidenemalonic acid. The thermal conditions thermodynamically drive the stereoselective formation of the more stable trans-(E)-alkene, accompanied by the visible evolution of CO₂ gas.
-
-
Quenching & Precipitation: Cool the reaction to room temperature and pour it into a crushed ice/1M HCl mixture until the pH reaches 2.
-
Causality: Acidification neutralizes the pyridine and protonates the carboxylate. This drastically reduces the aqueous solubility of the product, forcing rapid precipitation.
-
-
Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate purity via TLC (UV active at 254 nm) and ¹H-NMR (confirm the trans alkene doublets around 6.5 and 8.5 ppm with a coupling constant
Hz).
Protocol B: Palladium-Catalyzed Heck Cross-Coupling
For applications where 1-bromonaphthalene is the preferred starting material, the Heck reaction offers a robust alternative.
-
Preparation: Charge a Schlenk flask with 1-bromonaphthalene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and tri-o-tolylphosphine (0.1 eq).
-
Solvent & Base Addition: Add degassed DMF and triethylamine (2.0 eq).
-
Causality: Degassing the solvent is critical to prevent the oxidation of the active Pd(0) catalyst species. Triethylamine acts as a sacrificial base to neutralize the HBr generated during the
-hydride elimination step, preventing catalyst poisoning and shifting the reaction equilibrium forward.
-
-
Reaction: Heat to 100 °C under an argon atmosphere for 12 hours.
-
Validation & Workup: Dilute with EtOAc, wash with 1M HCl to remove amine salts, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography and verify the mass via LC-MS.
Fig 1: Primary synthetic pathways for 3-(1-Naphthyl)acrylic acid via Knoevenagel and Heck reactions.
Applications in Drug Development & Materials
3-(1-Naphthyl)acrylic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a critical precursor:
-
Pharmaceutical Intermediates: The compound is readily reduced to 3-(1-naphthyl)propionic acid via catalytic hydrogenation (Pd/C, H₂), serving as a key intermediate for various therapeutics[7]. Furthermore, it undergoes acid-catalyzed cyclization with resorcinol to yield 3,4-dihydro-7-hydroxy-4-(1-naphthyl)coumarin, a scaffold known for potent biological activities[8].
-
Epigenetic Modulators: Derivatives of the naphthyl-acrylic scaffold have been heavily explored in the context of NAD-dependent histone deacetylase (HDAC) inhibition. Structurally related naphthyl lactones and amides act as selective inhibitors of the Sir2 protein, playing a significant role in aging, transcription, and metabolic regulation[9].
Fig 2: Downstream chemical transformations and applications of 3-(1-Naphthyl)acrylic acid.
Safety, Handling, and Storage Protocols
According to GHS classifications provided by [10], 3-(1-Naphthyl)acrylic acid is classified as a localized irritant.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319)[10].
-
Handling: Conduct all transfers in a certified fume hood. Wear nitrile gloves, a lab coat, and safety goggles (P280). If skin contact occurs, wash immediately with plenty of soap and water (P302+P352)[10].
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed and strictly away from strong oxidizing agents to prevent degradation[5].
References
-
Fisher Scientific - 3-(1-Naphthyl)acrylic acid, 98% Product Specifications. Available at: [Link]
-
NIST Chemistry WebBook - β-(1-Naphthyl)acrylic acid (Standard Reference Database 69). Available at: [Link]
-
Thermo Scientific Chemicals - 3-(1-Naphthyl)acrylic acid, 98% Handling Notes. Available at: [Link]
-
PrepChem - Synthesis of 3,4-Dihydro-7-hydroxy-4-(1-naphthyl)coumarin. Available at:[Link]
-
ACS Publications - An Improved Preparation of 1-Naphthylpropiolic Acid. Available at:[Link]
Sources
- 1. 3-(1-Naphthyl)acrylic acid | 13026-12-5 [chemicalbook.com]
- 2. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]
- 4. 3-(1-Naphthyl)acrylic Acid | 13026-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. Reliable factory customized supply 1-Naphthaldehyde 66-77-3 [antimexchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. C13h10o2 | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-(1-Naphthyl)acrylic Acid | 13026-12-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
A Comprehensive Technical Guide to 1-Naphthaleneacrylic Acid: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthaleneacrylic acid, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a compound of increasing interest within the scientific community. Its structural features, combining a rigid naphthalene core with a reactive acrylic acid moiety, make it a versatile building block for the synthesis of more complex molecules and a candidate for various biological applications. This guide provides an in-depth overview of the fundamental physicochemical properties of 1-naphthaleneacrylic acid, detailed synthetic protocols, and a discussion of its potential in research and drug development.
Physicochemical Properties of 1-Naphthaleneacrylic Acid
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 1-Naphthaleneacrylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H10O2 | , |
| Molecular Weight | 198.22 g/mol | , |
| IUPAC Name | (2E)-3-(1-Naphthyl)prop-2-enoic acid | |
| Synonyms | 3-(1-Naphthyl)acrylic acid, 1-Naphthaleneacrylic acid | , |
| CAS Number | 13026-12-5 | |
| Melting Point | 210-212 °C | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Slightly soluble in water |
Synthesis of (E)-3-(Naphthalen-1-yl)acrylic acid
The synthesis of 1-naphthaleneacrylic acid can be achieved through various organic chemistry reactions. A common and effective method is the Heck coupling reaction, followed by hydrolysis.[1] This approach offers high yields and good control over the stereochemistry of the final product.
Synthetic Workflow
Sources
3-(1-Naphthyl)acrylic acid solubility in water vs organic solvents
An In-depth Technical Guide to the Solubility of 3-(1-Naphthyl)acrylic Acid in Water and Organic Solvents
Executive Summary
3-(1-Naphthyl)acrylic acid is a cinnamic acid derivative utilized as a pharmaceutical intermediate.[1][2][3] Its utility in drug development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive analysis of the solubility of 3-(1-Naphthyl)acrylic acid, grounding the discussion in fundamental chemical principles and established experimental methodologies. The molecule exhibits slight solubility in water, a characteristic governed by its acidic pKa and the significant hydrophobicity of the naphthyl moiety.[1][3] Consequently, its aqueous solubility is highly dependent on pH. In contrast, it is expected to show greater solubility in various organic solvents, a critical factor for its synthesis, purification, and formulation. This document details the theoretical basis for these solubility characteristics, provides a robust, field-proven protocol for its experimental determination via the shake-flask method, and discusses the practical implications for researchers in the pharmaceutical sciences.
Introduction: The Significance of Solubility
In the realm of drug development and materials science, the solubility of a chemical compound is a cornerstone property that dictates its behavior and applicability. For a pharmaceutical intermediate like 3-(1-Naphthyl)acrylic acid, understanding its solubility profile is not merely an academic exercise; it is a critical determinant for process chemistry, formulation development, and ultimately, the bioavailability of a potential active pharmaceutical ingredient (API).[4] Low aqueous solubility can present significant challenges in drug delivery, while a well-characterized solubility profile in organic solvents is essential for efficient reaction chemistry, crystallization, and purification processes.[5][6] This guide serves as a technical resource for scientists and researchers, offering in-depth insights into the solubility of 3-(1-Naphthyl)acrylic acid.
Physicochemical Properties Influencing Solubility
The solubility of a molecule is a direct consequence of its structure and resulting physicochemical properties. The principle of "like dissolves like" is the fundamental concept: a solute will dissolve best in a solvent that has a similar polarity.[7]
Molecular Structure
3-(1-Naphthyl)acrylic acid possesses a bifunctional structure. It contains a large, hydrophobic polycyclic aromatic group (the naphthyl ring) and a polar, hydrophilic carboxylic acid group. This amphiphilic nature is the primary driver of its solubility behavior. The bulky, nonpolar naphthyl group restricts its solubility in water, while the carboxylic acid group allows for interactions with polar solvents and enables pH-dependent solubility.
DOT script for Molecular Structure Diagram
Sources
- 1. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. 3-(1-Naphthyl)acrylic acid | 13026-12-5 [chemicalbook.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 6. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Photochemical Architectures of Naphthalene-Based Acrylic Acids: A Technical Guide
Executive Summary
Naphthalene-based acrylic acids (NAAs) represent a unique class of photoactive synthons where the extended
This guide details the photochemical bifurcation of NAAs—specifically the competition between
Molecular Architecture & Photophysical Fundamentals
The core structure of 3-(naphthalen-1-yl)acrylic acid involves a naphthalene chromophore conjugated to an
Electronic Transitions and Fluorescence
Upon excitation (
-
Monomer Emission: In dilute solution, NAAs exhibit strong fluorescence.
-
Excimer Formation: At higher concentrations,
-stacking interactions lead to broad, red-shifted excimer emission, a precursor event to photodimerization. -
Fluorescence Quenching: The formation of the cyclobutane dimer breaks the conjugation, resulting in a "turn-off" fluorescence response, serving as a self-indicating reaction monitor.
Photochemical Transformations[1][2][3][4][5][6][7]
The photochemistry of NAAs is governed by two competing pathways. The dominance of one over the other is dictated by the phase (solid vs. solution) and molecular constraints (templates).
Pathway 1: Photoisomerization
In dilute solution, the primary relaxation pathway from
-
Mechanism: Adiabatic rotation on the excited potential energy surface to a "phantom" perpendicular state (
), followed by internal conversion to the ground state ( ) as either the (trans) or (cis) isomer. -
Photostationary State (PSS): Continued irradiation leads to a PSS. For NAAs, the
-isomer often accumulates (up to 75-85%) due to its lower extinction coefficient at the irradiation wavelength.
Pathway 2: [2+2] Photocycloaddition (Dimerization)
This pathway constructs complex cyclobutane rings, essential for generating bioactive scaffolds.[1]
-
Solid-State (Topochemical Control): Reactions occur only if the distance between alkene double bonds is
Å (Schmidt’s Rule). The packing arrangement (head-to-head vs. head-to-tail) strictly determines the stereochemistry (e.g., -truxinic vs. -truxinic analogues). -
Solution-Phase (Template-Directed): Without constraints, isomerization dominates.[2] Using a covalent template (e.g., 1,8-dihydroxynaphthalene) pre-organizes two NAA molecules, enforcing a specific geometry that favors dimerization over isomerization.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between isomerization and dimerization.
Figure 1: Mechanistic bifurcation of Naphthalene Acrylic Acids upon UV irradiation.
Experimental Protocols
Synthesis of Naphthalene Acrylic Acid (Standard Protocol)
-
Reagents: 1-Naphthyl triflate, Methyl acrylate,
, Phosphine ligand, . -
Procedure:
-
Heck Coupling: React 1-naphthyl triflate with methyl acrylate in DMF at 80°C under
for 24h. -
Hydrolysis: Treat the resulting ester with LiOH in THF/H2O to yield the free acid.
-
Purification: Recrystallization from ethanol is critical to remove Pd traces which can quench fluorescence.
-
Template-Directed Photodimerization (Solution Phase)
To synthesize single-isomer cyclobutanes for drug screening (avoiding the mixture of isomers common in bulk photolysis):
-
Template Attachment: Esterify two equivalents of NAA with 1,8-dihydroxynaphthalene (template). This rigid "clamp" forces the two alkene groups into a parallel, stacked orientation (approx 3 Å apart).
-
Irradiation:
-
Dissolve the templated diester in degassed acetonitrile.
-
Irradiate with a 365 nm LED or Hg-lamp (filtered) at 0°C to minimize thermal side reactions.
-
Monitor: Track disappearance of the alkene proton signals (
6.5–8.0 ppm) and appearance of cyclobutane methine signals ( 4.0–5.0 ppm) via -NMR.
-
-
Cleavage: Hydrolyze the ester post-irradiation to release the pure cyclobutane dicarboxylic acid and recover the template.
Solid-State Photomechanical Activation
-
Crystal Growth: Grow single crystals of NAA by slow evaporation from acetone/hexane.
-
Observation: Under 365 nm UV light, needle-like crystals may exhibit bending or curling (photomechanical effect) due to the accumulation of strain from the formation of dimers within the crystal lattice.[3]
Data Presentation: Analytical Signatures
Distinguishing between the monomer, the
| Parameter | Monomer ( | Photoisomer ( | Photodimer (Cyclobutane) |
| UV-Vis Abs Max | 300–320 nm (Strong) | Hypsochromic shift (Blue shift) | < 280 nm (Loss of conjugation) |
| Fluorescence | High Quantum Yield | Weak / Negligible | Non-fluorescent (Quenched) |
| Doublet, | Doublet, | Absent | |
| Absent | Absent | Multiplets, | |
| Solubility | Moderate (Organic solvents) | High | Variable (often lower than monomer) |
Applications in Drug Development & Materials[9]
Bioactive Cyclobutane Libraries
The cyclobutane core derived from NAAs mimics the scaffold of truxillic acid , a moiety found in bioactive natural products (e.g., incarvillateine) with potent analgesic and anti-inflammatory properties.
-
Strategy: Use template-directed photodimerization of various substituted NAAs to generate libraries of stereochemically pure cyclobutanes.
-
Screening: These rigid scaffolds display unique vectors for functional groups, optimizing binding affinity in protein pockets.
Photopharmacology (Optical Switching)
NAA derivatives can function as caged compounds or photoswitches.
-
Mechanism: The
isomerization induces a significant shape change (planar to non-planar). -
Application: Incorporating the NAA motif into a peptide backbone allows light to control the peptide's secondary structure, turning biological activity "on" or "off" with spatial precision.
Photomechanical Actuators
The conversion of light energy into mechanical work (crystal bending) has implications for smart drug delivery systems .
-
Concept: A polymer matrix embedded with NAA crystals could act as a micro-valve, opening or closing in response to UV irradiation to release a payload.
Workflow Diagram: Template-Directed Synthesis
Figure 2: Workflow for the stereoselective synthesis of cyclobutane scaffolds using a covalent template.
References
-
Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity. Source: RSC Advances (2021) URL:[Link]
-
Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid. Source: MDPI Crystals (2024) URL:[Link]
-
Photoactuators based on the dynamic molecular crystals of naphthalene acrylic acids. Source: Journal of Materials Chemistry C (2020) URL:[Link]
-
E–Z Photoisomerization in Proton-Modulated Photoswitchable Merocyanine. Source: MDPI Molecules (2023) URL:[Link]
-
Naphthalene-based molecules: A multidimensional scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2019) URL:[Link]
Sources
- 1. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. Photoactuators based on the dynamic molecular crystals of naphthalene acrylic acids driven by stereospecific [2+2] cycloaddition reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
3-(1-Naphthyl)acrylic acid safety data sheet (SDS) hazards
CAS: 13026-12-5 | Formula: C₁₃H₁₀O₂[1]
Executive Summary
3-(1-Naphthyl)acrylic acid is a naphthyl-substituted acrylic acid derivative primarily utilized as a pharmaceutical intermediate and organic building block.[1] While it shares the structural backbone of acrylic acid, its physical properties (solid state) and substitution pattern significantly mitigate the volatility and immediate corrosivity associated with its parent compound.[1] However, it remains a potent irritant to mucosal membranes, eyes, and skin.[1]
This guide provides a technical breakdown of its hazards, necessitating a containment-first approach to handling, particularly during solid-state manipulation where dust generation poses the highest risk of respiratory exposure.[1]
Chemical Identity & Physical Properties
Understanding the physical state is the first step in risk assessment.[1] Unlike liquid acrylic monomers, this compound is a solid, shifting the primary exposure vector from vapor inhalation to dust inhalation and direct contact.[1]
| Property | Data | Relevance to Safety |
| CAS Number | 13026-12-5 | Unique identifier for inventory and emergency response.[1][2][3] |
| Physical State | Solid (Powder/Crystals) | High risk of dust formation during weighing.[1] |
| Color | Pale cream to cream | Visual contamination indicator.[1] |
| Melting Point | 210–212 °C | Thermally stable under standard ambient conditions.[1] |
| Solubility | Slightly soluble in water | Difficult to rinse off skin without soap/surfactant.[1] |
| Molecular Weight | 198.22 g/mol | N/A |
Source: Thermo Scientific Chemicals [1], TCI Chemicals [2].[1]
Hazard Identification (GHS Classification)
The Global Harmonized System (GHS) classifies this substance as an Irritant .[1] The following data must be displayed on secondary containers in the laboratory.
Signal Word: WARNING
| Hazard Code | Hazard Statement | Physiological Mechanism |
| H315 | Causes skin irritation | Acidic functionality reacts with epidermal proteins/moisture, causing dermatitis.[1] |
| H319 | Causes serious eye irritation | Micro-abrasion from crystals combined with acidic irritation can cause corneal damage.[1] |
| H335 | May cause respiratory irritation | Inhalation of dust irritates the upper respiratory tract (mucous membranes).[1] |
Precautionary Statements (Selected):
-
P280: Wear protective gloves/eye protection/face protection.[1][2][3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4]
Source: Fisher Scientific Safety Data Sheet [3].[1]
Risk Mitigation & Handling Protocols
This section details the causality behind safety measures. We do not just wear gloves; we select specific materials based on chemical permeation resistance.[1]
4.1 Engineering Controls
-
Primary Barrier: All weighing and open-vessel transfers must occur inside a certified chemical fume hood .[1] The compound's dust is an H335 hazard; standard lab ventilation is insufficient to protect the operator's respiratory tract during powder manipulation.[1]
-
Static Control: As an organic powder, static charge can cause particle scattering.[1] Use an ionizing bar or anti-static weighing boats to minimize dispersion.[1]
4.2 Personal Protective Equipment (PPE)[1]
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are recommended.[1] Latex is generally permeable to organic acids and should be avoided.[1]
-
Eye Protection: Chemical safety goggles (ANSI Z87.[1]1) are required.[1][4] Safety glasses with side shields offer insufficient protection against airborne dust entering from the top or bottom gaps.[1]
-
Respiratory Protection: If fume hood work is impossible (e.g., equipment maintenance), a NIOSH-approved N95 or P100 particulate respirator is mandatory.[1]
4.3 Handling Workflow Diagram
The following flowchart illustrates the safe handling logic, prioritizing containment.
Figure 1: Safe handling workflow emphasizing engineering controls and PPE prior to exposure.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term damage.[1] This protocol is self-validating: it relies on dilution and removal of the irritant.[1]
5.1 First Aid Decision Tree
Figure 2: Emergency response decision tree based on exposure route.[1][4]
5.2 Fire Fighting Measures
-
Media: Water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[1][4]
-
Specific Hazards: Thermal decomposition may release Carbon Monoxide (CO) and Carbon Dioxide (CO₂).[1]
-
Note: As an organic solid, high concentrations of dust in the air can theoretically form explosive mixtures (dust explosion hazard), though this is rare in small-scale research quantities.[1]
Storage and Stability
Proper storage prevents degradation and accidental reactions.[1]
-
Incompatibility: Store away from strong oxidizing agents .[1] The acrylic double bond is susceptible to oxidative cleavage or polymerization under extreme conditions.[1]
-
Environment: Keep container tightly closed in a cool, dry, and well-ventilated place.
-
Light Sensitivity: While not explicitly flagged as highly photosensitive in all datasets, acrylic derivatives can degrade under UV light.[1] Storing in amber glass or opaque containers is a prudent "best practice" in drug development to ensure assay integrity.[1]
References
Sources
Structural, Electronic, and Photochemical Divergence in Naphthylacrylic Acid Isomers: A Technical Guide
Executive Summary
In the design of advanced pharmacophores, organic materials, and photoactive probes, positional isomerism dictates profound changes in molecular behavior. The isomers 1-naphthylacrylic acid (1-NAA) and 2-naphthylacrylic acid (2-NAA) represent a classic paradigm of how a simple shift in the attachment point of a functional group onto an aromatic system fundamentally alters steric strain, three-dimensional conformation, and electronic delocalization.
This whitepaper provides an in-depth mechanistic analysis of the causal relationships between the structural geometry of these isomers and their resulting physicochemical and photochemical properties. By understanding the "peri-effect" inherent to the 1-naphthyl system, researchers can rationally select the appropriate isomer for specific applications in drug development and materials science.
Mechanistic Divergence: The Causality of the Peri-Effect
The core difference between 1-NAA and 2-NAA is rooted in steric hindrance, specifically the interaction between the acrylic acid moiety and the adjacent protons on the rigid naphthalene ring.
1-Naphthylacrylic Acid (1-NAA): Steric Clash and Twisted Geometry
In 1-NAA, the acrylic acid group is attached at the C1 position. The naphthalene ring possesses a hydrogen atom at the C8 position (the peri-position). The spatial distance between the C1 and C8 positions is approximately 2.4 Å, which is significantly smaller than the sum of the van der Waals radii of the functional groups involved.
To alleviate the severe steric repulsion between the vinylic protons of the acrylic group and the peri-hydrogen, the C1–C(α) single bond must rotate. This rotation forces the acrylic acid moiety out of the plane of the naphthalene ring [1]. Consequently, the
2-Naphthylacrylic Acid (2-NAA): Unhindered Coplanarity
Conversely, in 2-NAA, the acrylic acid group is attached at the C2 position. The adjacent C1 and C3 positions present standard ortho-steric interactions, which are vastly less restrictive than peri-interactions. Without the severe steric bulk forcing a conformational twist, 2-NAA naturally adopts a coplanar geometry . This planarity allows for maximum orbital overlap, resulting in an extended, highly delocalized
Logical flow mapping positional isomerism to steric hindrance, conformation, and physical properties.
Comparative Physicochemical & Photochemical Data
The structural divergence directly dictates the observable properties of the isomers. Because 2-NAA is planar, it absorbs light at longer wavelengths (bathochromic shift) and exhibits different excited-state dynamics compared to the twisted 1-NAA.
Notably, in photochemical [2+2] cycloaddition reactions (photodimerization), the planar 2-NAA reacts significantly faster. Cyclization occurs via the singlet excited state, which is stabilized by the extended conjugation in 2-NAA, whereas the twisted nature of 1-NAA impedes the necessary orbital alignment for rapid cycloaddition [1].
Table 1: Quantitative Comparison of 1-NAA and 2-NAA
| Property / Parameter | 1-Naphthylacrylic Acid (1-NAA) | 2-Naphthylacrylic Acid (2-NAA) |
| CAS Number | 13026-12-5 [3] | 51557-26-7[4] |
| Steric Hindrance | High (peri-interaction at C8) | Low (only ortho-interactions) |
| Preferred Conformation | Twisted (Non-planar) | Coplanar (Planar) |
| Weak / Disrupted | Strong / Extended | |
| UV Absorption ( | Blue-shifted (Hypsochromic) | Red-shifted (Bathochromic) |
| Photocycloaddition Rate | Slow (Hindered singlet state) | Fast (Stabilized singlet state) |
| Melting Point | ~205–208 °C | 210–212 °C |
Experimental Protocols: Synthesis and Validation
To utilize these isomers effectively, researchers must synthesize them with high stereoselectivity for the (E)-alkene and validate their structural integrity. The following protocol outlines a self-validating Knoevenagel condensation workflow.
Protocol 1: Stereoselective Synthesis via Knoevenagel Condensation
Objective: Synthesize (E)-1-NAA and (E)-2-NAA from their respective naphthaldehydes.
Reagents:
-
1-Naphthaldehyde or 2-Naphthaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Piperidine (0.1 eq, catalyst)
-
Pyridine (solvent, 3 mL/mmol)
Step-by-Step Methodology:
-
Initiation: Dissolve the chosen naphthaldehyde and malonic acid in anhydrous pyridine in a round-bottom flask. Add piperidine dropwise.
-
Condensation & Decarboxylation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours. The evolution of CO
gas serves as a visual indicator of the decarboxylation step. -
Quenching: Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (to reach pH ~2). A precipitate will form immediately.
-
Isolation: Filter the crude solid under a vacuum, wash extensively with cold distilled water to remove residual pyridine salts, and dry under a vacuum.
-
Purification: Recrystallize the crude product from boiling ethanol to yield pure (E)-naphthylacrylic acid crystals.
Self-Validating System (E-E-A-T Checkpoint): To trust the protocol, the output must validate the mechanistic theory.
-
TLC Validation: Run the products on a silica TLC plate (Hexane/EtOAc 3:1). Under 254 nm UV light, 2-NAA will exhibit significantly stronger fluorescence quenching (darker spot) than 1-NAA due to its extended planar conjugation.
-
NMR Validation: Acquire a
H NMR spectrum (in DMSO- ). The reaction is validated as stereoselective if the vinylic protons appear as two distinct doublets with a coupling constant of Hz , which is the mathematical hallmark of a trans(E)-alkene. Furthermore, the vinylic protons of 2-NAA will appear further downfield compared to 1-NAA, validating the stronger deshielding effect caused by the planar extended -system.
Step-by-step experimental workflow for the synthesis and photochemical validation of NAA isomers.
Implications in Drug Development & Materials Science
The choice between 1-NAA and 2-NAA is not merely an academic exercise; it dictates the functional success of the molecule in applied sciences.
-
Pharmacophore Design: In drug development, the twisted geometry of 1-NAA acts as a bulky, non-planar pharmacophore. It is highly effective when designing ligands that must fit into deep, narrow, or sterically demanding hydrophobic binding pockets where a flat molecule would clash with the protein backbone. It mimics the behavior of atropisomers, providing a specific 3D vector for hydrogen bonding via the carboxylic acid.
-
Fluorescent Probes & Intercalators: 2-NAA is the preferred scaffold for designing fluorescent biological probes or DNA intercalators. Its planar structure allows it to slide between DNA base pairs efficiently, and its extended conjugation provides the necessary quantum yield and red-shifted emission required for high-contrast cellular imaging [2].
References
-
Tanaka, H., Takamuku, S., & Sakurai, H. (1979). Photoisomerization and Photodimerization of 3-(1- and 2-Naphthyl)acrylate in Bichromophoric Systems. Bulletin of the Chemical Society of Japan, 52(3), 801-806.[Link]
-
Plasser, F., et al. (2012). Analysis of Excitonic and Charge Transfer Interactions from Quantum Chemical Calculations. Journal of Chemical Theory and Computation, 8(8), 2777-2789.[Link]
Methodological & Application
Knoevenagel condensation protocol for 1-naphthaldehyde and malonic acid
Application Note & Protocol
Topic: High-Yield Synthesis of (E)-3-(naphthalen-1-yl)acrylic Acid via Knoevenagel Condensation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(naphthalen-1-yl)acrylic acid and its derivatives are valuable precursors in medicinal chemistry and materials science, serving as scaffolds for novel therapeutic agents and functional polymers.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the Knoevenagel condensation of 1-naphthaldehyde and malonic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and present troubleshooting advice to ensure reproducible, high-yield results. This document is structured to provide not just a procedure, but a deeper understanding of the reaction dynamics, empowering researchers to optimize and adapt this critical carbon-carbon bond-forming reaction.[3]
Mechanistic Rationale: The Knoevenagel-Doebner Modification
The reaction between an aldehyde and malonic acid is a specific variant of the Knoevenagel condensation, often referred to as the Knoevenagel-Doebner modification.[1][4] This pathway is exceptionally efficient for aromatic aldehydes and is prized for its operational simplicity. The reaction proceeds through three key stages, catalyzed by a weak base (piperidine) in a basic solvent (pyridine), which also facilitates the final step.
-
Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the highly acidic α-carbon of malonic acid, generating a nucleophilic enolate ion.[5]
-
Nucleophilic Addition & Dehydration: The enolate attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.[6]
-
Decarboxylation: Under the thermal conditions of the reaction, the intermediate spontaneously loses carbon dioxide, a process driven by the formation of a stable conjugated system. Pyridine not only serves as the solvent but also assists in this decarboxylation step, yielding the final (E)-3-(naphthalen-1-yl)acrylic acid product.[1][4]
The entire workflow is a cascade of well-understood organic transformations, making it a robust and reliable synthetic tool.
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Role / Notes |
| 1-Naphthaldehyde | 156.18 | 5.00 g | 32.01 | 1.0 | Electrophile |
| Malonic Acid | 104.06 | 3.65 g | 35.07 | 1.1 | Nucleophile Precursor |
| Pyridine | 79.10 | 20 mL | - | - | Solvent, Base[1] |
| Piperidine | 85.15 | ~0.5 mL (10 drops) | ~4.9 | 0.15 | Catalyst[5] |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - | Workup/Neutralization |
| Ethanol | 46.07 | As needed | - | - | Recrystallization Solvent |
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Pyridine is toxic and flammable, and piperidine is corrosive. Concentrated HCl is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-naphthaldehyde (5.00 g) and malonic acid (3.65 g).
-
Solvent Addition: Add 20 mL of pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (~10 drops) to the reaction mixture using a glass pipette.[7]
-
Scientist's Note: Piperidine is a significantly stronger base than pyridine and is the primary catalyst for the initial deprotonation of malonic acid. Pyridine serves as the bulk solvent and assists in the later decarboxylation stage.[1]
-
-
Heating and Reflux: Attach a reflux condenser to the flask. Place the apparatus in a pre-heated heating mantle or oil bath set to 110-120 °C.
-
Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the 1-naphthaldehyde spot indicates reaction completion.
Part B: Product Work-up and Isolation
-
Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Carefully and slowly pour the cooled, dark reaction mixture into a beaker containing ~100 mL of cold water and ~20 mL of concentrated hydrochloric acid, while stirring vigorously. A precipitate should form immediately.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry completely. For faster drying, the solid can be placed in a vacuum oven at 50-60 °C.
Part C: Purification
-
Recrystallization: The most effective method for purifying the product is recrystallization. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified white-to-off-white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.[7]
-
Characterization: Determine the yield and confirm the product's identity and purity using techniques such as melting point analysis (literature: 210-212 °C), NMR, and IR spectroscopy.[9]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient heating or reaction time.- Catalyst degradation or insufficient amount.- Wet reagents or solvents. | - Ensure the reaction reaches reflux temperature (110-120 °C) and monitor via TLC until the starting aldehyde is consumed.- Use fresh piperidine.- Use anhydrous pyridine and ensure reactants are dry. |
| Oily Product / Fails to Solidify | - Incomplete reaction, leaving unreacted aldehyde.- Insufficient acidification during workup. | - Confirm reaction completion via TLC before workup.- Check the pH of the aqueous mixture after pouring the reaction solution; it should be strongly acidic (pH < 2). Add more HCl if necessary. |
| Product is Highly Colored | - Side reactions due to excessive heat or reaction time.- Impurities in the starting materials. | - Adhere to the recommended reaction time and temperature.- During purification, after dissolving the crude product in hot solvent, you can add a small amount of activated charcoal, boil for a few minutes, and then filter hot to remove colored impurities before crystallization.[7] |
References
- BenchChem. (2025).
-
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
Stolar, T., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]
-
de Jong, R., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Semantic Scholar. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]
-
Karminski-Zamola, G., Palanovic, D., & Jakopcic, K. (1977). Stereoisomeric 2-Naphthyl-3-furylacrylic Acids. Synthesis, Separation and Identification. Croatica Chemica Acta. [Link]
-
Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]
-
ResearchGate. (2018). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. [Link]
-
Various Authors. (2019). Cinnamic acid derivatives: An ERA. [Link]
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- 2. thepharmajournal.com [thepharmajournal.com]
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- 9. 2-Naphthylacrylic acid CAS#: 51557-26-7 [amp.chemicalbook.com]
Application Note & Protocol: High-Purity Recovery of 3-(1-Naphthyl)acrylic acid using Optimized Recrystallization Solvent Systems
Abstract
3-(1-Naphthyl)acrylic acid is a valuable intermediate in the development of pharmaceuticals and advanced materials[1][2][3]. The purity of this compound is critical for downstream applications, necessitating a robust and reproducible purification strategy. Recrystallization is a powerful technique for purifying solid organic compounds, founded on the principle of differential solubility[4][5]. This application note provides a detailed guide for researchers and drug development professionals on selecting optimal solvent systems and executing protocols for the purification of 3-(1-Naphthyl)acrylic acid. We present methodologies for both single-solvent and mixed-solvent recrystallization, including a systematic approach to solvent screening and troubleshooting common issues.
The Foundational Principle: The Science of Recrystallization
Recrystallization is a purification process that leverages the differences in solubility between a target compound and its impurities within a given solvent or solvent system. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature[6][7][8].
The process involves two primary stages: nucleation and crystal growth[9]. Initially, the impure solid is dissolved in a minimum volume of a hot, appropriate solvent to create a saturated or near-saturated solution. Any impurities that are insoluble at high temperatures can be removed at this stage via hot gravity filtration[9]. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution. This thermodynamic instability drives the formation of seed crystals (nucleation). Subsequently, molecules of the target compound preferentially deposit onto the growing crystal lattice, which systematically excludes impurity molecules that do not fit into its well-defined structure. Soluble impurities, conversely, are retained in the cooled solvent, known as the mother liquor[4]. This meticulous self-assembly process results in the formation of high-purity crystals.
Solvent System Selection: The Key to Effective Purification
The success of any recrystallization protocol is critically dependent on the choice of solvent. For 3-(1-Naphthyl)acrylic acid, an aromatic carboxylic acid, its polarity dictates that polar solvents are the most suitable starting point for screening.
Characteristics of an Ideal Recrystallization Solvent
-
Differential Solubility : The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery[8].
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor)[6].
-
Chemical Inertness : The solvent must not react with the compound being purified[8].
-
Volatility : The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase[7].
-
Safety : The solvent should have low toxicity and flammability[7].
Systematic Solvent Screening Workflow
A logical approach to solvent selection is paramount. Small-scale trials are essential to identify a suitable system without wasting a significant amount of the compound. The following workflow provides a systematic method for this process.
Diagram 1: A decision workflow for selecting a suitable recrystallization solvent.
Suggested Solvent Systems for Screening
Based on the structure of 3-(1-Naphthyl)acrylic acid, the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Testing |
| Ethanol | 78 | Polar Protic | Often an excellent solvent for aromatic carboxylic acids; good balance of polarity.[7] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar; may show different solubility characteristics.[7] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may provide better differential solubility. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvating power for moderately polar compounds.[7] |
| Acetone | 56 | Polar Aprotic | A strong, volatile solvent; useful but its low boiling point can be challenging.[7] |
| Ethanol/Water | Variable | Mixed (Polar) | A classic mixed-solvent system. 3-(1-Naphthyl)acrylic acid is soluble in ethanol and insoluble in water, making this an ideal candidate for mixed-solvent recrystallization.[6][10] |
| Acetic Acid | 118 | Polar Protic | The similar carboxylic acid structure can promote solubility, often used for related aromatic acids. Must be thoroughly removed. |
The Mixed-Solvent (Binary) Approach
When no single solvent meets all the ideal criteria, a mixed-solvent system is employed[6][11]. This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent")[10][12]. The impure compound is first dissolved in a minimum amount of the hot "solvent." The "antisolvent" is then added dropwise to the hot solution until persistent cloudiness (turbidity) is observed, indicating the point of saturation. A few drops of the "solvent" are then added back to redissolve the precipitate, and the clear solution is set aside to cool and crystallize[10].
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: Place the impure 3-(1-Naphthyl)acrylic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent (e.g., ethanol, ~5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling[4].
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated short-stemmed funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to complete the crystallization process and maximize the recovery of the purified compound[9].
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the impure 3-(1-Naphthyl)acrylic acid (e.g., 1.0 g) in the minimum amount of hot ethanol, following steps 1 and 2 from Protocol 1.
-
Addition of Antisolvent: While keeping the ethanol solution hot, add deionized water (the antisolvent) dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Collection, and Drying: Follow steps 4 through 7 from Protocol 1. For the washing step (Step 6), use an ice-cold mixture of the two solvents (in the approximate ratio determined during the procedure) to prevent the purified crystals from dissolving.
General Recrystallization Workflow & Analysis
The following diagram provides a comprehensive overview of the entire recrystallization process.
Diagram 2: A comprehensive step-by-step workflow for the purification of a solid compound via recrystallization.
Purity Assessment: Melting Point Determination
The most straightforward method to assess the purity of the recrystallized 3-(1-Naphthyl)acrylic acid is by measuring its melting point. A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value. Impurities disrupt the crystal lattice, typically causing both a depression and a broadening of the melting point range. The literature melting point for 3-(1-Naphthyl)acrylic acid is approximately 208-215 °C[13].
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound is coming out of solution above its melting point; the boiling point of the solvent is too high. | Use a solvent with a lower boiling point. Alternatively, use a larger volume of solvent to lower the saturation point.[7] |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent to increase the concentration and attempt to cool again. If crystals still do not form, induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound. |
| Crystals Form Too Quickly | The solution was cooled too rapidly. | Rapid cooling traps impurities within the crystal lattice, reducing purity. Reheat the solution to redissolve the solid and allow it to cool more slowly and without disturbance. |
| Very Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with a minimal amount of ice-cold solvent. |
References
-
Scribd. (n.d.). Acrylic Acid: Uses and Purification Methods. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Quora. (2024, May 6). What is the multi-solvent recrystallization process? Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
- Google Patents. (n.d.). US7048834B2 - Method for purification of acrylic acid.
- Google Patents. (n.d.). US5504247A - Method and apparatus for purifying acrylic acid, and acrylic acid purified by the method.
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
TU Delft. (n.d.). Revamp of acrylic acid purification unit - Optimization of Acetic Acid Separation. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). β-(1-Naphthyl)acrylic acid. NIST WebBook. Retrieved from [Link]
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
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Application Note: 1H NMR Characterization of (E)-3-(1-Naphthyl)acrylic acid in DMSO-d6
The following Application Note and Protocol is designed for researchers and analytical scientists requiring high-fidelity characterization of (E)-3-(1-Naphthyl)acrylic acid using 1H NMR spectroscopy.
H NMR) Solvent: Dimethyl Sulfoxide-dAbstract & Scope
(E)-3-(1-Naphthyl)acrylic acid (CAS: 13026-12-5) is a conjugated aromatic acid frequently used as a photoactive intermediate in organic synthesis and material science (e.g., [2+2] cycloaddition precursors).[1] Accurate characterization of this compound relies heavily on resolving the characteristic trans-vinylic coupling and the complex naphthyl aromatic region. This guide provides a validated protocol for sample preparation, acquisition, and detailed spectral assignment in DMSO-d
Experimental Protocol
Reagents and Materials
-
Analyte: (E)-3-(1-Naphthyl)acrylic acid (>98% purity).
-
Solvent: DMSO-d
(99.9 atom% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -
Consumables: High-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent).
Sample Preparation Workflow
To ensure sharp lineshapes and accurate integration, follow this preparation sequence:
-
Weighing: Accurately weigh 10–15 mg of the solid analyte into a clean vial.
-
Note: Higher concentrations (>20 mg) may cause line broadening of the carboxylic acid peak due to dimer formation.
-
-
Solvation: Add 0.6 mL of DMSO-d
. -
Mixing: Vortex for 30 seconds until the solution is visually clear. If the solid persists, sonicate for 1 minute.
-
Caution: Avoid heating the sample above 40°C to prevent potential isomerization or degradation.
-
-
Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter remains.
-
Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes before acquisition.
Instrument Parameters (400 MHz or Higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (to capture the downfield -COOH signal).
-
Relaxation Delay (D1):
1.0 s (Ensure D1 > 5 T1 for quantitative integration; for routine ID, 1.0 s is sufficient). -
Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
-
Acquisition Time (AQ): ~3–4 seconds.
Results: Spectral Analysis & Assignment
Chemical Structure and Numbering
For assignment purposes, the structure is numbered as follows:
-
Naphthalene Ring: Positions 1–8 (with the acrylic chain at Position 1).
-
Acrylic Chain:
-carbon (C2') and -carbon (C3') relative to the carboxylic acid.-
H-2' (Alpha): Proton on the carbon adjacent to COOH.
-
H-3' (Beta): Proton on the carbon adjacent to the Naphthalene ring.
-
1H NMR Data Table (DMSO-d )
The following data represents the characteristic chemical shifts referenced to TMS (
| Position | Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |
| -COOH | 12.54 | Broad Singlet | 1H | N/A | Acidic proton; shift varies with concentration/temp. |
| Vinyl H-3' ( | 8.39 | Doublet | 1H | 15.7 Hz | Deshielded by conjugation + ring current. Large |
| Ar-H (Peri) | 8.20 | Doublet | 1H | 8.3 Hz | Likely H-8 (Peri-position); deshielded by substituent. |
| Ar-H | 8.01 | Triplet (app.) | 2H | 9.0 Hz | Overlap of two aromatic protons (likely H-4/H-5). |
| Ar-H | 7.95 | Doublet | 1H | 7.1 Hz | Likely H-2 (Ortho to substituent). |
| Ar-H (Mid) | 7.66 – 7.55 | Multiplet | 3H | N/A | Remaining ring protons (H-3, H-6, H-7). |
| Vinyl H-2' ( | 6.60 | Doublet | 1H | 15.7 Hz | Shielded by resonance relative to |
Diagnostic Signals[1][3]
-
The Trans-Coupling: The pair of doublets at 8.39 ppm and 6.60 ppm exhibits a coupling constant of 15.7 Hz . This large value is definitive proof of the (E) (trans) stereochemistry. The (Z) isomer typically shows
Hz. -
The "Peri" Shift: The doublet at 8.39 ppm (Vinyl
) is exceptionally downfield, even more so than typical cinnamic acid derivatives, due to the strong anisotropic deshielding from the naphthalene ring system. -
Solvent Effect: In CDCl
, the -COOH proton is often less distinct or shifted, and the aromatic region may show more overlap. DMSO-d provides superior separation of the acidic proton.
Analytical Workflow Visualization
The following diagram outlines the logic flow for confirming the identity and purity of the compound based on the acquired spectrum.
Figure 1: Logical workflow for the structural verification of (E)-3-(1-Naphthyl)acrylic acid via 1H NMR.
Troubleshooting & Common Issues
-
Missing -COOH Peak: If the peak at 12.54 ppm is absent or extremely broad, the sample may contain traces of water (exchange broadening) or the concentration is too low. Remedy: Dry the sample or add a drop of D
O (which will eliminate the peak entirely, confirming its exchangeable nature). -
Water Peak Interference: Commercial DMSO-d
often contains water at ~3.33 ppm. This usually does not interfere with the signals of interest for this compound, as the aliphatic region is empty. -
Impurity Signals: Look for signals at 5.8 ppm and 6.2 ppm, which may indicate the presence of free acrylic acid or polymerization byproducts if the sample has degraded.
References
-
Primary Spectral Data Source: Alajarin, M., et al. (2012). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Data validated against Compound 10 in experimental section).
-
Solvent Reference Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
Compound Database: PubChem. 3-(1-Naphthalenyl)-2-propenoic acid. National Library of Medicine. Retrieved from [Link]
Sources
Preparation of antimicrobial heterocyclic compounds from naphthyl acrylic acid
Abstract
This application note details a divergent synthetic strategy for converting 3-(naphthalen-1-yl)acrylic acid into a library of antimicrobial heterocyclic compounds. Focusing on the acrylohydrazide as a pivotal "switchboard" intermediate, this guide provides validated protocols for the generation of 1,3,4-oxadiazoles , 1,2,4-triazoles , and 1,3,4-thiadiazoles . These nitrogen-rich scaffolds are selected for their proven ability to penetrate microbial cell walls and inhibit DNA gyrase, leveraging the lipophilic naphthalene moiety for enhanced membrane permeability.
Part 1: Scientific Rationale & Strategy
The Naphthyl Advantage in Drug Design
Naphthyl acrylic acid serves as a privileged scaffold in antimicrobial research due to the naphthalene ring's high lipophilicity (LogP ~3.3) . This property facilitates passive transport across the lipid-rich cell membranes of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] Once intracellular, the acrylic conjugation system allows for Michael acceptor reactivity, while the heterocyclic derivatives interact via hydrogen bonding and
The Divergent "Switchboard" Strategy
Rather than independent linear syntheses, we employ a divergent workflow . The carboxylic acid functionality of naphthyl acrylic acid is first activated to an ester and then converted to a hydrazide . This single intermediate allows access to three distinct heterocyclic cores by varying the cyclization reagents:
-
POCl
+ Aromatic Acid 1,3,4-Oxadiazole (High thermal stability, hydrolytic resistance).[1] -
CS
+ KOH 1,3,4-Oxadiazole-2-thiol (Thione/thiol tautomerism useful for metal chelation).[1] -
Isothiocyanate + NaOH
1,2,4-Triazole-3-thiol (Bioisostere of amide, high metabolic stability).[1]
Part 2: Experimental Protocols
Precursor Synthesis: 3-(Naphthalen-1-yl)acrylohydrazide
This intermediate is the foundation for all subsequent heterocycles.[1]
Reagents: 3-(1-Naphthyl)acrylic acid, Ethanol (absolute), H
Step-by-Step Protocol:
-
Esterification: Dissolve 0.01 mol of 3-(1-naphthyl)acrylic acid in 50 mL of absolute ethanol. Add 1.0 mL of conc. H
SO dropwise.[1] -
Reflux: Heat the mixture under reflux for 8–10 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The acid spot (
) should disappear, replaced by the ester ( ).[1] -
Isolation: Concentrate the solvent to ~10 mL under reduced pressure. Pour into ice-cold water (100 mL) and neutralize with 10% NaHCO
. Extract with ethyl acetate ( mL), dry over anhydrous Na SO , and evaporate to yield the ethyl ester .[1] -
Hydrazinolysis: Dissolve the crude ester (0.01 mol) in 30 mL ethanol. Add hydrazine hydrate (0.05 mol, 5 equiv) slowly.
-
Reflux & Crystallization: Reflux for 6 hours. Cool the mixture to room temperature; a solid precipitate should form.[1] Filter, wash with cold ethanol, and recrystallize from ethanol/water.[1]
Pathway A: Synthesis of 1,3,4-Oxadiazole Derivatives
Targeting rigid, lipophilic bacterial cell wall inhibitors.
Mechanism: Cyclodehydration of a diacylhydrazine intermediate using Phosphorus Oxychloride (POCl
Protocol:
-
Coupling: Mix 0.001 mol of 3-(naphthalen-1-yl)acrylohydrazide (from 2.1) and 0.001 mol of a substituted benzoic acid (e.g., 4-chlorobenzoic acid) in a round-bottom flask.
-
Cyclization: Add 5 mL of POCl
. Caution: POCl is corrosive and reacts violently with water.[1] Work in a fume hood. -
Reflux: Heat at 100°C for 6–8 hours.
-
Quenching: Cool the mixture and pour it very slowly onto 200 g of crushed ice with vigorous stirring to decompose excess POCl
. -
Neutralization: Adjust pH to ~7 using solid NaHCO
. -
Purification: Filter the solid product, wash with water, and recrystallize from ethanol.
Data Verification:
-
IR: Disappearance of NH/NH
bands.[1] Appearance of C=N stretch (~1610 cm ) and C-O-C stretch (~1250 cm ).[1] -
H NMR: Naphthalene protons (7.5–8.2 ppm, m), Vinyl protons (doublets, large coupling constant
Hz indicating trans geometry).[1]
Pathway B: Synthesis of 1,2,4-Triazole-3-thiols
Targeting enzyme inhibition via sulfur-mediated interactions.
Mechanism: Formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.[1][3][4][5]
Protocol:
-
Thiosemicarbazide Formation: Dissolve 0.01 mol of acrylohydrazide (from 2.1) in 20 mL ethanol. Add 0.011 mol of phenyl isothiocyanate.[1] Reflux for 4 hours. Cool and filter the solid thiosemicarbazide intermediate.
-
Cyclization: Suspend the intermediate in 20 mL of 2N NaOH solution.
-
Heating: Reflux for 4 hours. The solution will initially clear as the salt forms, then may precipitate product upon cooling.
-
Acidification: Cool and acidify with dilute HCl to pH 4. The triazole thiol will precipitate.[1]
-
Purification: Filter and recrystallize from ethanol.
Part 3: Visualization of Synthetic Workflow
The following diagram illustrates the divergent pathways from the parent acid to the active heterocyclic targets.
Figure 1: Divergent synthesis of antimicrobial heterocycles from naphthyl acrylic acid.
Part 4: Antimicrobial Screening Protocol
To validate the biological activity of the synthesized compounds, use the Agar Well Diffusion Method .
Materials:
-
Test Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1]
-
Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1][6]
Procedure:
-
Inoculum Prep: Standardize bacterial suspension to 0.5 McFarland standard (
CFU/mL). -
Seeding: Spread 100 µL of inoculum on Mueller-Hinton Agar plates.
-
Well Creation: Punch 6 mm wells using a sterile cork borer.
-
Treatment: Add 50 µL of the test compound (dissolved in DMSO at 100 µg/mL) into the wells.
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Data Summary Table (Mock Data for Reference):
| Compound ID | Heterocycle Type | S. aureus ZOI (mm) | E. coli ZOI (mm) | C. albicans ZOI (mm) |
| NA-H | Hydrazide Int. | 12 | 10 | 08 |
| NA-OX-1 | Oxadiazole (Ar=Ph) | 18 | 14 | 12 |
| NA-TR-1 | Triazole-thiol | 15 | 13 | 19 |
| Std | Ciprofloxacin | 24 | 22 | -- |
Part 5: Troubleshooting & Expert Tips
-
Low Yield in Hydrazinolysis: If the ester-to-hydrazide conversion is slow, ensure you are using 99% hydrazine hydrate . Old hydrazine absorbs water and becomes less nucleophilic.[1]
-
POCl
Cyclization Issues: If the product chars or turns black, reduce the temperature to 80°C and extend the reaction time. Ensure the benzoic acid is dry before mixing. -
Solubility: Naphthyl derivatives are highly lipophilic.[1] If the final product is insoluble in ethanol for recrystallization, try a DMF/Ethanol mixture or Dioxane .
-
Tautomerism: In 1,2,4-triazole-3-thiols, the -SH group exists in equilibrium with the thione (C=S). In NMR, the S-H proton may be broad or invisible depending on the solvent (DMSO-d6 is recommended).[1]
References
-
Fawzy, A. S., et al. (2017).[1] "3-(1-Naphthoyl)Acrylic Acid as Substrate for the Synthesis of Novel Heterocyclic Compounds with Expected Antimicrobial Activity." Journal of Pharmaceutical Sciences and Bioscientific Research, 7(2), 167-173.[1]
-
Kapubalu, S. K., et al. (2011).[1] "Synthesis and characterization of some novel isoxazoles via chalcone intermediates." Der Pharma Chemica, 3(5), 113-122.[1]
-
Demirbas, N., et al. (2004).[1] "Synthesis and Antimicrobial Activity of Some Pyridyl and Naphthyl Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives." Turkish Journal of Chemistry, 28, 55-64.[1]
-
Frank, P. V., et al. (2012).[1] "Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides: functionalized azoles and their antimicrobial activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Polymerization of 1-Naphthyl Acrylate for High-Refractive-Index Optical Materials
Audience: Researchers, materials scientists, and advanced optical development professionals.
Executive Summary & Mechanistic Rationale
The demand for advanced optical materials with tunable refractive indices, high optical transparency, and robust thermal stability has driven the exploration of aromatic acrylate monomers. 1-Naphthyl acrylate (1-NA) stands out as a premier monomer for synthesizing high-performance optical resins and waveguide architectures.
The Causality of Material Properties
The unique properties of poly(1-naphthyl acrylate) (PNA) and its copolymers stem directly from the molecular architecture of the 1-NA monomer:
-
Elevated Refractive Index (
): According to the Lorentz-Lorenz equation, refractive index is directly proportional to molecular polarizability and inversely proportional to molar volume. The bulky, highly conjugated naphthyl pendant group contributes massive -electron density, significantly increasing the molar refraction of the polymer and yielding refractive indices often exceeding 1.60[1]. -
Thermal and Mechanical Stability: The steric hindrance imposed by the bulky naphthyl group severely restricts the rotational and segmental mobility of the polymer backbone. This restricted local dynamics[2] translates to a high glass transition temperature (
) and excellent thermal stability, preventing the optical structures from deforming under thermal stress or high-intensity light exposure. -
Etch Resistance: In lithographic and waveguide applications, polymers must withstand reactive ion etching (RIE). The high carbon-to-oxygen ratio in 1-NA lowers the empirical Ohnishi number, conferring exceptional plasma etch resistance[3].
Quantitative Data Summary
To guide formulation and material selection, the following table synthesizes the critical quantitative parameters of 1-NA-derived polymers compared to standard optical polymers (e.g., PMMA).
| Property | Poly(1-Naphthyl Acrylate) (PNA) | Standard PMMA | Mechanistic Driver |
| Refractive Index ( | ~1.64 | 1.49 | High |
| Glass Transition ( | 140°C – 147°C | ~105°C | Steric hindrance restricting backbone segmental motion[2]. |
| Optical Transparency | > 92% | Amorphous polymer morphology minimizing Rayleigh scattering[1]. | |
| Ohnishi Number | < 3.0 | ~3.6 | High carbon content; provides superior plasma etch resistance[3]. |
| Thermal Decomposition | > 200°C | ~160°C | Aromatic ring stability preventing early-stage chain scission[1]. |
Experimental Protocols
The following protocols detail two distinct polymerization pathways. Protocol A focuses on rapid, spatially controlled UV-photopolymerization for thin films and waveguides. Protocol B utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) for synthesizing precision, low-polydispersity polymers where minimizing optical scattering is paramount.
Protocol A: UV-Initiated Photopolymerization for Optical Thin Films
Causality: UV curing allows for rapid liquid-to-solid transitions. By using a photoinitiator and a crosslinking agent (e.g., bisphenol A dimethacrylate), the system forms a dense, interpenetrating network that locks in the high refractive index while providing the mechanical rigidity required for planar waveguides[4].
Materials:
-
Monomer: 1-Naphthyl acrylate (1-NA) (purified via basic alumina to remove inhibitors).
-
Crosslinker: Divinylbenzene (DVB) or Bisphenol A dimethacrylate (BPADMA) (at least 3-5 wt% to ensure network formation)[3].
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1-5 wt%).
-
Solvent (Optional): Propylene glycol monomethyl ether acetate (PGMEA) for viscosity tuning.
Step-by-Step Methodology:
-
Resin Formulation: In an amber, light-protected vial, combine 1-NA (80 wt%), BPADMA (15 wt%), and DMPA (5 wt%). Stir magnetically at room temperature until the photoinitiator is completely dissolved and the solution is optically clear.
-
Substrate Preparation: Clean glass or silicon substrates using a standard piranha etch or oxygen plasma treatment to maximize surface energy and promote adhesion.
-
Spin Coating: Dispense 1-2 mL of the formulated resin onto the center of the substrate. Spin at 500 RPM for 5 seconds (spread cycle), followed by 3000 RPM for 30 seconds to achieve a uniform film thickness of approximately 1-2
m. -
Pre-Bake (Soft Bake): If a solvent was used, bake the substrate on a hot plate at 90°C for 2 minutes to drive off residual solvent and prevent micro-void formation during curing.
-
UV Exposure: Transfer the coated substrate to a UV mask aligner or curing chamber (
nm). Expose the film at an intensity of 15-20 mW/cm² for 60-120 seconds. Self-Validation: Monitor the disappearance of the acrylate double bond peak at ~1635 cm⁻¹ via real-time FT-IR to confirm >95% conversion[1]. -
Post-Exposure Bake (PEB): Bake the cured film at 120°C for 5 minutes to promote dark curing, relax internal film stresses, and finalize the crosslinked network.
Caption: Workflow for UV-initiated photopolymerization of 1-NA optical thin films.
Protocol B: RAFT Polymerization for Precision Low-Scattering Polymers
Causality: Traditional free radical polymerization yields a broad molecular weight distribution (high PDI). In optical applications, highly polydisperse chains create microscopic phase separations and density fluctuations, leading to Rayleigh scattering and optical loss. RAFT polymerization establishes a dynamic equilibrium between active and dormant chains, yielding polymers with highly uniform chain lengths (PDI < 1.2)[5].
Materials:
-
Monomer: 1-Naphthyl acrylate (1-NA) (1.0 M in solvent).
-
RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, dissolve 1-NA, DDMAT, and AIBN in 1,4-dioxane. To ensure living character, maintain a strict molar ratio of [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.
-
Deoxygenation: Oxygen is a potent radical scavenger. Seal the flask with a rubber septum and purge the solution by bubbling ultra-pure Argon gas for 30 minutes, or perform three consecutive freeze-pump-thaw cycles.
-
Polymerization: Immerse the Schlenk flask in a pre-heated thermostated oil bath at 70°C. Stir magnetically. The thermal decomposition of AIBN initiates the reaction, while the DDMAT rapidly caps the propagating radicals to establish the RAFT equilibrium.
-
Kinetic Monitoring: Withdraw 50
L aliquots every 2 hours using an argon-purged syringe. Analyze via Gel Permeation Chromatography (GPC) to track molecular weight ( ) evolution and ensure the PDI remains below 1.2. -
Termination and Purification: After reaching the desired conversion (typically 70-80% to maintain high end-group fidelity), quench the reaction by exposing the solution to air and cooling it in an ice bath.
-
Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold excess of cold methanol. Recover the pale-yellow polymer via vacuum filtration and dry under vacuum at 40°C for 24 hours.
Caption: Mechanistic stages of Reversible Addition-Fragmentation chain Transfer (RAFT) for 1-NA.
Quality Control & Characterization
To validate the synthesized materials, the following analytical suite is mandatory:
-
Refractometry / Ellipsometry: Measure the refractive index of the cured films at multiple wavelengths (e.g., 532 nm, 589 nm, 633 nm) to determine the Cauchy coefficients and verify optical dispersion.
-
Nuclear Magnetic Resonance (NMR): Use
NMR to assess the stereosequence distribution and local dynamics of the naphthyl rings, which directly correlate with the polymer's thermal properties[2]. -
Differential Scanning Calorimetry (DSC): Conduct thermal sweeps at 10°C/min under nitrogen to verify the
. A single, sharp transition confirms a homogenous polymer matrix without phase separation.
References
- US20200339828A1 - Photocurable composition - Google P
-
Modification of polymethylmethacrylate by deep ultraviolet radiation and bromination for photonic applications - Journal of Vacuum Science & Technology B, AIP Publishing.[Link]
-
Structure and dynamics of poly(1-naphthyl acrylate) in solution by carbon-13 NMR spectroscopy - Macromolecules, ACS Publications.[Link]
-
Dynamics and Energetics of the Self-Assembly of a Hydrophobically Modified Polyelectrolyte - ResearchGate.[Link]
Sources
Application Note: Photochemical [2+2] Cycloaddition of 3-(1-Naphthyl)acrylic Acid
[1]
Executive Summary
This guide details the protocols for the photochemical [2+2] cycloaddition of 3-(1-Naphthyl)acrylic acid (1-NAA) . Unlike simple solution-phase photochemistry, which often suffers from non-specific oligomerization and cis-trans isomerization, the dimerization of 1-NAA is highly dependent on topochemical control .
This document outlines two primary workflows:
-
Solid-State Synthesis: Exploiting crystal lattice packing to drive stereospecific dimerization and photomechanical actuation.
-
Supramolecular/Templated Synthesis: Using covalent templates or host-guest systems to enforce head-to-head (hh) regioselectivity in solution.
Key Applications: Synthesis of truxillic/truxinic acid scaffolds for peptidomimetics; development of photomechanical actuators (smart crystals).
Mechanistic Principles & Topochemistry[2]
The dimerization of 1-NAA proceeds via the excitation of the alkene
The Schmidt Topochemical Postulates
In the solid state, the reaction is governed by the geometry of the crystal lattice (Schmidt’s Rules). Reaction occurs only if:
-
Neighboring C=C bonds are parallel.
-
The center-to-center distance is < 4.2 Å .
Regio- and Stereoselectivity
The orientation of the monomers determines the product:
-
Head-to-Head (hh): Yields truxinic acid derivatives (syn/anti).[1]
-
Head-to-Tail (ht): Yields truxillic acid derivatives (syn/anti).[1]
For 1-NAA, the bulky naphthyl group often dictates a specific packing motif (e.g.,
Reaction Pathway Diagram
Figure 1: Photochemical pathway for [2+2] cycloaddition. Note the reversibility at lower wavelengths.
Protocol A: Solid-State Photomechanical Synthesis
Best for: Observing photomechanical effects (bending/jumping crystals) and solvent-free synthesis.
Materials
-
Precursor: (E)-3-(1-Naphthyl)acrylic acid (>98% purity).[1]
-
Light Source: 365 nm UV LED (Intensity ~20–50 mW/cm²) or High-Pressure Mercury Lamp with Pyrex filter.
-
Substrate: Glass microscopy slides or Teflon petri dishes.
Step-by-Step Procedure
-
Crystallization:
-
Dissolve 100 mg of 1-NAA in a minimum amount of Ethanol/Acetone (1:1 v/v).
-
Allow slow evaporation at room temperature (24–48 hours) in the dark.
-
Target: Needle-like or plate-like crystals (polymorph dependent).
-
-
Irradiation (The "Shadow Effect" Mitigation):
-
Method 1 (Actuation): Place single crystals on a glass slide. Irradiate from above. Observe bending away from light (expansion of irradiated surface) or towards light (contraction), depending on the specific crystal face exposed.
-
Method 2 (Bulk Synthesis): Grind the crystals into a fine powder. Spread as a thin monolayer on a Teflon dish.
-
-
Reaction Cycle:
-
Irradiate at 365 nm for 4 hours.
-
CRITICAL: Every 60 minutes, reshuffle/grind the powder to expose unreacted interior material. The dimer product often absorbs UV, shielding the inner unreacted monomer.
-
-
Monitoring:
-
Take aliquots for 1H-NMR. Monitor the disappearance of alkene protons (See Section 5).
-
-
Isolation:
-
Wash the irradiated powder with cold Chloroform (
). Monomer is highly soluble; the dimer (often less soluble due to polarity changes) can be isolated by filtration or recrystallization from DMSO/Methanol.
-
Protocol B: Template-Directed Solution Synthesis
Best for: High stereoselectivity (syn-head-to-head) in solution phase.
Direct irradiation in solution often yields random mixtures. Using a covalent template (1,8-dihydroxynaphthalene) or supramolecular host (
Workflow: Covalent Template Strategy
This protocol utilizes a sacrificial template to force two 1-NAA molecules into parallel alignment.
Figure 2: Template-directed synthesis workflow for high stereocontrol.
Procedure (Template-Free Supramolecular Alternative)
-
Complexation:
-
Prepare a saturated aqueous solution of
-Cyclodextrin ( -CD). -
Add 1-NAA (sodium salt form) in a 2:2 or 2:1 host-guest ratio.
-
Sonicate for 30 mins to ensure inclusion. The hydrophobic naphthyl tails enter the CD cavity, aligning the alkene tails.
-
-
Irradiation:
-
Irradiate the aqueous slurry/solution at 365 nm for 6–12 hours.
-
-
Workup:
-
Acidify with 1M HCl to precipitate the carboxylic acids.
-
Filter and wash with hot water (removes CD).
-
Extract with Ethyl Acetate if necessary.
-
Analytical Characterization
The conversion from monomer to dimer is most easily tracked via 1H-NMR . The aromatic region remains, but the alkene signals shift dramatically upfield to the aliphatic cyclobutane region.
Table 1: Key NMR Diagnostic Signals (DMSO- )
| Moiety | Proton Type | Monomer Shift ( | Dimer Shift ( | Multiplicity |
| Alkene/Cyclobutane | 6.6 – 6.8 | 3.8 – 4.0 | Doublet of Doublets | |
| Alkene/Cyclobutane | 8.4 – 8.6 | 4.6 – 4.9 | Doublet of Doublets | |
| Aromatic | Naphthalene Ring | 7.5 – 8.2 | 7.2 – 8.0 | Multiplets (Complex) |
Interpretation:
-
Disappearance of signals > 6.5 ppm (alkene region) indicates consumption of monomer.
-
Appearance of signals between 3.8 – 5.0 ppm confirms cyclobutane ring formation.
-
Coupling Constants (
): The magnitude of coupling between cyclobutane protons helps distinguish syn vs. anti and hh vs. ht isomers. Syn isomers typically show larger coupling constants (~7-10 Hz) compared to anti.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Solid State) | "Shadow Effect" (Surface absorbs all light). | Grind crystals to fine powder; use a slurry in hexane (transparent to UV) to keep particles suspended. |
| Melting during Irradiation | Lamp heat output is too high. | Use LED sources (cold light) or a water filter (IR trap) between lamp and sample. |
| Mixed Isomers (Solution) | Lack of topochemical control. | Switch to Template method (Protocol B) or increase concentration to favor aggregates. |
| Reversion to Monomer | Exposure to short-wave UV (<280 nm). | Ensure light source is filtered (Pyrex or 365 nm bandpass filter). |
References
-
Photomechanical Effects & Crystal Shape: Liu, J., et al. "Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition."[2][3] Crystals, 2024.[2][3][4] [Link][1]
-
Templated Photochemistry: Temel, M. "Template-Directed Photochemical [2+2] Cycloaddition Reactions of Naphthalene Acrylic Acid Derivatives." Bilkent University Theses, 2024.[4] [Link]
-
General Mechanism & Topochemistry: Schmidt, G. M. J. "Photodimerization in the solid state." Pure and Applied Chemistry, 1971. [Link]
-
Supramolecular Control (Cyclodextrins): Yang, C., et al. "Supramolecular Photochemistry-photodimerization of anthracic acid."[5] Cheng Yang Lab Research, 2023. [Link]
Sources
- 1. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. Study on Supramolecular Photochemistry-photodimerization of anthracic acid - Research - Cheng Yang Lab [yangchenggroup.com]
Application Note & Protocol: Optimizing Thin Layer Chromatography (TLC) for the Analysis of Naphthyl Acid Derivatives
Executive Summary
Naphthyl acid derivatives are a significant class of compounds in pharmaceutical and materials science research. Their analysis and purification are critical milestones in drug development and quality control. Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography.[1][2][3] However, the inherent acidity of these molecules presents unique challenges, often leading to spot streaking and poor resolution on standard silica gel plates.[2] This guide provides a comprehensive framework for developing robust TLC methods for naphthyl acid derivatives, focusing on the principles behind experimental choices to ensure reproducible and reliable results.
The Underlying Principle: Adsorption Chromatography
TLC operates on the principle of adsorption chromatography.[4][5] The separation of components in a mixture is governed by their differential partitioning between a stationary phase (a thin layer of adsorbent material coated on a plate) and a mobile phase (a solvent or solvent mixture).[5][6] In the context of naphthyl acid derivatives, we typically employ a polar stationary phase, like silica gel, and a less polar mobile phase.
The core of the separation relies on a competition:
-
Adsorption: The polar functional groups of the analyte interact with the polar sites (silanol groups) on the silica gel surface.
-
Solvation: The mobile phase flows up the plate via capillary action, dissolving the analytes and carrying them along.
A compound's migration distance, quantified by the Retention Factor (Rf), is a function of this balance. Highly polar compounds adsorb strongly to the stationary phase and thus travel shorter distances (lower Rf), while less polar compounds are more soluble in the mobile phase and travel further (higher Rf).[2]
The Challenge with Acidic Analytes: Tailing and Streaking
The primary obstacle in the TLC analysis of naphthyl acid derivatives is their acidic nature. The carboxylic acid moiety can exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms. Silica gel itself is slightly acidic.[7] This can lead to inconsistent ionization of the naphthyl acid on the plate, causing the dreaded "streaking" or "tailing" phenomenon, where spots appear as elongated smears rather than tight, defined circles.[2] This not only hinders accurate Rf calculation but can also obscure the separation of closely related compounds.
To overcome this, the ionization of the carboxylic acid must be suppressed. This is the cornerstone of developing a successful TLC method for these compounds.
Systematic Approach to Method Development
A successful TLC protocol is a self-validating system. The choices made for each parameter directly influence the outcome and reproducibility of the separation.
Stationary Phase Selection
While various stationary phases are available, the vast majority of separations for compounds like naphthyl acid derivatives are performed on silica gel.
-
Silica Gel 60 F254: This is the workhorse for most applications. The "60" refers to the mean pore size in angstroms, and "F254" indicates the inclusion of a fluorescent indicator that facilitates visualization under 254 nm UV light.[8] Given its slight acidity, it's crucial to modify the mobile phase when using silica for acidic compounds.[7][9]
-
Alumina (Al2O3): Available in acidic, neutral, and basic forms. While an option, alumina's high adsorption power can sometimes lead to irreversible binding of highly polar compounds like carboxylic acids.[10] If silica proves problematic even with mobile phase modifiers, neutral alumina could be explored.
-
Cellulose: This is best suited for separating very polar, hydrophilic substances, such as amino acids or carbohydrates, and is generally less common for naphthyl acid derivatives.[11][12]
Recommendation: Begin with standard silica gel 60 F254 plates. Their predictable behavior and the wealth of available literature make them the most logical starting point.
Mobile Phase (Eluent) Optimization: The Key to Resolution
The choice of mobile phase is the most critical factor in achieving good separation.[13] The goal is to find a solvent system that moves the compound of interest to an Rf value between 0.2 and 0.4, as this range typically provides the best resolution for column chromatography.[3][9]
The Two-Pronged Strategy:
-
Adjusting Polarity: A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The overall polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents.
-
Low Rf (spot doesn't move far): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
High Rf (spot moves with the solvent front): Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
-
-
Suppressing Ionization with Acidic Additives: This is the non-negotiable step for acidic compounds. Adding a small amount of a volatile acid to the mobile phase ensures that the naphthyl acid derivative remains in its protonated, less polar form.[2][14] This minimizes strong, undesirable interactions with the silica surface, resulting in sharp, well-defined spots.
-
Recommended Additives: Acetic acid or formic acid.
-
Typical Concentration: 0.5% to 2% of the total mobile phase volume.
-
The following diagram illustrates the effect of an acidic additive on the analyte-stationary phase interaction.
Caption: Standard workflow for a Thin Layer Chromatography experiment.
Step-by-Step Procedure
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate. [7]Do not gouge the silica layer.
-
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your plate.
-
Place a piece of filter paper inside the chamber, wetting it with the mobile phase, and close the lid. Allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front.
-
-
Sample Spotting:
-
Using a capillary tube or micropipette, apply a small spot of the dissolved sample onto the origin line.
-
Aim for a spot size of 1-2 mm in diameter. [2]Allow the solvent to evaporate completely between applications if you need to apply more material.
-
-
Development:
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is level and not touching the filter paper.
-
Close the lid and allow the mobile phase to ascend the plate by capillary action. [3]Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.
-
-
Drying and Marking:
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air-dry completely in a fume hood.
-
-
Visualization:
-
Examine the dried plate under a 254 nm UV lamp and circle any visible spots with a pencil.
-
If necessary, proceed with a chemical staining method as described in Table 2.
-
-
Rf Calculation:
-
The Retention Factor (Rf) is a ratio and is calculated as follows: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2] * Both distances should be measured from the origin line. The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).
-
Troubleshooting Common Issues
Table 3: TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | 1. Sample is too concentrated (overloaded).2. Analyte is acidic and interacting too strongly with silica.<br>3. Sample was dissolved in a solvent that is too polar. | 1. Dilute the sample before spotting.2. Add 0.5-2% acetic or formic acid to the mobile phase. <[2][14]br>3. Use a less polar solvent for sample preparation. |
| Rf ≈ 0 (Spots at origin) | Mobile phase is not polar enough to move the compound. | Increase the polarity of the mobile phase (e.g., increase the ratio of the polar solvent). |
| Rf ≈ 1 (Spots at solvent front) | Mobile phase is too polar, carrying all components without separation. | Decrease the polarity of the mobile phase (e.g., increase the ratio of the non-polar solvent). |
| Uneven Solvent Front | 1. The bottom edge of the plate is not level in the chamber.2. The chamber was not properly saturated with solvent vapors. | 1. Ensure the plate is placed evenly in the chamber.2. Allow adequate time for chamber saturation before developing the plate. |
| Faint or No Spots | 1. Sample is not concentrated enough.2. The compound is not UV-active.3. The chosen stain is not reactive with the compound. | 1. Spot the sample multiple times in the same location, allowing it to dry in between.2. Try a different visualization technique (e.g., iodine or a chemical stain).<[8]br>3. Use a more general stain like potassium permanganate or phosphomolybdic acid. |
References
-
Vedantu. Thin Layer Chromatography Principle: Definition, Steps & Uses. [Link]
-
Principles of Thin Layer Chromatography. [Link]
-
BYJU'S. (2019, February 28). Thin Layer Chromatography Principle. [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
ResearchGate. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, April 07). 2.3F: Visualizing TLC Plates. [Link]
-
LCGC International. (2020, December 19). Stationary Phases for Planar Separations — Plates for Modern TLC. [Link]
-
YouTube. (2024, August 09). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Chemistry Hall. (2020, January 02). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
-
Thin Layer Chromatography. [Link]
-
ResearchGate. (2025, August 07). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
The Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - An Introduction to Analytical Toxicology. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thin Layer Chromatography Principle: Definition, Steps & Uses [vedantu.com]
- 5. microbenotes.com [microbenotes.com]
- 6. byjus.com [byjus.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 10. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 14. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Heck Coupling for Bulky Naphthyl Substrates
Current Status: Online Ticket ID: HECK-NAP-001 Subject: Overcoming Steric Hindrance & Catalyst Deactivation in Naphthalene Derivatives
The Core Challenge: The "Naphthyl Wall"
User Question: I am attempting to couple 1-bromonaphthalene with an acrylate, but my yields are stuck at <40%. I see significant starting material remaining and black precipitate. Why is this substrate so much harder than phenyl bromide?
Technical Analysis: The failure mechanism here is distinct from standard aryl halides. Naphthyl substrates—specifically 1-substituted naphthalenes —suffer from acute steric pressure due to the peri-hydrogen (H8 position) interaction.
-
The Steric Clash: The hydrogen atom at the C8 position creates a "virtual ortho-substituent" effect. This hinders the coordination of the palladium complex during the oxidative addition step and, more critically, destabilizes the square-planar intermediate, promoting rapid catalyst decomposition (Palladium Black) before the alkene insertion can occur.
-
The Deactivation: The black precipitate you observe is inactive Pd(0) aggregates. This occurs when the rate of phosphine ligand dissociation (required for activation) outpaces the rate of oxidative addition, or when the bulky substrate forces the ligand off the metal center.
Catalyst & Ligand Selection (The Engine)[1][2][3][4]
User Question: I am using Pd(PPh3)4. Should I increase the catalyst loading?
Recommendation: Stop using Pd(PPh3)4 immediately. Increasing loading will only increase the amount of Palladium Black. Triphenylphosphine (PPh3) lacks the electron density to facilitate oxidative addition across the hindered C-Br bond and lacks the steric bulk to prevent catalyst aggregation.
The Solution: Bulky, Electron-Rich Ligands You must switch to a system that forms a highly active, mono-ligated Pd(0) species.
| Component | Recommended Choice | Technical Rationale |
| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable sources of Pd(II) or Pd(0).[1] Pd(OAc)₂ is generally preferred for cost and ease of handling. |
| Primary Ligand | P(t-Bu)₃ (Fu's Ligand) | High Cone Angle: Forces formation of mono-ligated Pd species [Pd(L)], creating space for the bulky naphthyl group.High Basicity: Accelerates oxidative addition. |
| Alternative Ligand | SPhos or XPhos (Buchwald) | Biaryl Backbone: Provides secondary interaction with Pd, stabilizing the active species against aggregation while maintaining high activity for hindered substrates. |
| Ligand:Pd Ratio | 2:1 (for monodentate) | Excess ligand is detrimental for bulky substrates as it inhibits the formation of the active coordinatively unsaturated species. |
Key Insight: For 1-naphthyl substrates, SPhos is often superior because its lower aromatic ring creates a "roof" over the metal center, protecting it from aggregation while allowing the substrate to enter from the side.
Reaction Conditions (The Environment)
User Question: What solvent and base combination maximizes turnover for these hindered systems?
The "Jeffery Conditions" Upgrade: For bulky substrates, standard anhydrous conditions often fail. You should adopt Jeffery Conditions , which utilize Phase Transfer Catalysis (PTC).
-
Additive: Tetrabutylammonium Bromide (TBAB) or Chloride (TBAC) (1.0 equiv).
-
Base: K₂CO₃ or NaOAc .[6]
-
Avoid strong amine bases (like Et₃N) if beta-hydride elimination is slow, as they can promote side reactions.
-
-
Solvent: DMF (N,N-Dimethylformamide) or DMAc .
-
High polarity stabilizes the charged intermediates in the catalytic cycle.
-
Visualization: The Steric Failure Mode
The following diagram illustrates where the "Naphthyl Wall" blocks the standard cycle and how the optimized ligands bypass it.
Caption: The catalytic cycle highlights the critical role of bulky ligands (SPhos) in stabilizing the active Pd(0) species and preventing the aggregation pathway (Red) common with naphthyl substrates.
Troubleshooting Guide (FAQ)
Q: I see a "Palladium Mirror" on the flask walls within 10 minutes. What does this mean?
-
Diagnosis: Rapid catalyst death. Your oxidative addition is too slow compared to the catalyst decomposition.
-
Fix:
-
Add TBAB (1 equiv) . This acts as a surfactant for the Pd species.
-
Lower the temperature to 80°C initially, then ramp to 100°C after 30 minutes.
-
Ensure your solvent is degassed . Oxygen accelerates phosphine oxidation, leaving Pd naked.
-
Q: I am getting a mixture of regioisomers (alpha vs. beta arylation).
-
Diagnosis: With bulky naphthyl groups, steric repulsion usually favors the linear (beta) product. If you see branched (alpha) products, it is likely an electronic effect of the alkene.
-
Fix:
-
For Electron-Poor Alkenes (Acrylates): Use Alcoholic solvents (e.g., n-Butanol). Hydrogen bonding with the carbonyl oxygen enhances beta-selectivity.
-
For Electron-Rich Alkenes (Enol ethers): Switch to bidentate ligands like DPPP, which enforce strict geometry, though this may lower yield for highly hindered naphthyls.
-
Q: Can I use Aryl Chlorides instead of Bromides?
-
Diagnosis: 1-Chloronaphthalene is extremely inert.
-
Fix: You must use Pd-NHC (N-Heterocyclic Carbene) catalysts (e.g., PEPPSI-IPr) or P(t-Bu)₃ . Standard Buchwald ligands may struggle with the high bond dissociation energy of the C-Cl bond in this sterically crowded environment.
Standard Operating Procedure (SOP): High-Yield Naphthyl Coupling
Protocol: Coupling 1-Bromonaphthalene with Butyl Acrylate
-
Preparation:
-
Dry a reaction vial and stir bar in an oven at 120°C. Cool under Argon flow.
-
-
Reagents:
-
Pd(OAc)₂ (2.0 mol%)
-
SPhos (4.0 mol%) OR P(t-Bu)₃ HBF₄ (4.0 mol%)
-
1-Bromonaphthalene (1.0 equiv, 1.0 mmol)
-
Butyl Acrylate (1.2 equiv)
-
K₃PO₄ (2.0 equiv) - Grind to fine powder immediately before use.
-
TBAB (1.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio) OR Anhydrous DMF (3 mL).
-
-
Execution:
-
Add solid reagents (Pd, Ligand, Base, TBAB, Substrate) to the vial.
-
Seal with a septum.
-
Evacuate and backfill with Argon (x3).
-
Inject solvent and liquid alkene via syringe.
-
Crucial Step: Stir at room temperature for 5 minutes to allow pre-complexation.
-
Heat to 100°C for 12-24 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine.
-
Filter through a Celite pad to remove Pd residues (prevents contamination during purification).
-
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.[8] (Demonstrates SPhos utility in hindered systems). Link
-
Farina, V. (1993). "High-turnover palladium catalysts in cross-coupling and Heck chemistry." Pure and Applied Chemistry. Link
Sources
- 1. bilder.buecher.de [bilder.buecher.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Removing palladium catalyst residues from naphthyl acrylic acid synthesis
Technical Support Center: Palladium Removal from Naphthyl Acrylic Acid Synthesis
Introduction: The Challenge of the Naphthyl Scaffold
Welcome to the Technical Support Center. If you are synthesizing naphthyl acrylic acids (likely via Heck or Suzuki couplings), you are encountering a specific purification challenge. The extended
This guide provides a self-validating workflow to reduce Pd content from >1000 ppm to single-digit ppm levels, ensuring your API intermediate meets regulatory standards.
Part 1: Diagnostic & Assessment (FAQs)
Q1: I crystallized my product, but the resulting solid is still gray/brown. Is this Pd? A: Yes, color is a primary indicator of colloidal Pd ("Pd black"), but it is not quantitative. Naphthyl acrylic acids should be off-white or pale yellow. A gray cast indicates occluded metallic Pd, while a persistent orange/brown hue suggests soluble Pd(II)-ligand complexes trapped in the crystal lattice.
-
Action: Do not rely on color. Perform a quantitative ICP-MS (Inductively Coupled Plasma Mass Spectrometry) analysis.
-
Target: For oral drugs, the ICH Q3D limit is typically 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1] For parenteral routes, it is 10 µ g/day (approx. 1 ppm) [1].
Q2: Why isn't a simple acid wash removing the Palladium? A: Acid washes (e.g., 1M HCl) effectively remove ionic Pd, but they fail against:
-
Pd(0) Nanoclusters: These are insoluble and trapped within the lipophilic naphthyl matrix.
-
Coordinated Complexes: The carboxylic acid on your molecule can act as a ligand, stabilizing Pd.
-
Scientific Insight: You need a "soft" ligand (Sulfur-based) with a higher affinity for Pd than your product's "hard" oxygen donors [2].
Part 2: Scavenger Selection & Optimization (Troubleshooting)
Issue: "I used Activated Carbon, but my yield dropped by 30%."
Diagnosis: Activated carbon is non-selective. The planar naphthyl ring of your product interacts strongly with the graphitic planes of activated carbon via
Recommended Scavenger Screening Table:
| Scavenger Type | Functional Group | Mechanism | Best For | Protocol Notes |
| SiliaMetS® Thiol | Si-(CH₂)₃-SH | Pd-S bond formation | First Choice. High affinity for Pd(0) & Pd(II). | Works in most solvents. |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (Bidentate) | Hard-to-remove Pd complexes. | Efficient in MeOH/THF. |
| SiliaMetS® TAA | Triamine | Coordination | Pd(OAc)₂ residues. | Basic; avoid if product is acid-sensitive. |
| Activated Carbon | N/A | Physisorption | Bulk removal of "Pd Black". | Use only if yield loss is acceptable. |
Part 3: Experimental Protocols
Protocol A: Batch Scavenging (The "Standard" Workflow)
Use this for batches <100g where filtration speed is manageable.
Materials:
-
Crude Naphthyl Acrylic Acid (dissolved in 10-20 volumes of THF or MeOH).
-
SiliaMetS® Thiol (or equivalent thiol-modified silica).[2][3]
-
Temperature control unit.
Step-by-Step:
-
Assessment: Determine initial Pd content via ICP-MS.
-
Loading: Add 4-5 molar equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).
-
Rule of Thumb: If Pd content is unknown, start with 10% w/w scavenger relative to the product.
-
-
Digestion: Heat the mixture to 50-60°C for 4 hours .
-
Why Heat? Naphthyl acrylic acids can form tight aggregates. Heat increases solubility and kinetics, allowing the scavenger to access trapped Pd.
-
-
Filtration: Filter the hot solution through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Critical: Do not let the solution cool before filtration, or the product may crystallize with the scavenger.
-
-
Analysis: Evaporate a small aliquot and check Pd levels.
Protocol B: The "Double-Pass" Hybrid Method
Use this for stubborn residues (>500 ppm) or when high purity (>99.5%) is required.
-
Step 1 (Bulk Removal): Treat the crude reaction mixture with Activated Carbon (Darco KB) (5% w/w) for 1 hour at room temperature. Filter. This removes the colloidal "chunks" of Pd.
-
Step 2 (Polishing): Treat the filtrate with SiliaMetS® Thiol (2-5% w/w) at 60°C for 4 hours. Filter. This chemisorbs the soluble catalytic species.
Part 4: Visualization & Logic
Workflow: Scavenger Decision Tree
Caption: Decision matrix for selecting the appropriate purification intensity based on residual Palladium levels.
Part 5: Advanced Troubleshooting (Q&A)
Q: The scavenger worked, but now my product is trapped in the silica filter cake. A: This is common with naphthyl compounds due to low solubility.
-
Fix: Perform a "hot wash." After filtration, rinse the silica cake with hot THF or DMF (near boiling point). The scavenger binds Pd irreversibly (covalent bond), so aggressive washing will not leach the metal back into your product [3].
Q: Can I use crystallization instead of scavengers? A: Crystallization alone is rarely sufficient for Pd removal in this class of compounds. The naphthyl acrylic acid lattice often crystallizes around the Pd catalyst. However, crystallization is an excellent final step after scavenging to remove organic impurities.
-
Strategy: Use a solvent system where the Pd-catalyst is highly soluble but your product is not (e.g., Toluene/Heptane), but only after reducing Pd to <100 ppm via scavenging.
Q: What about E-PAK® or fixed-bed cartridges? A: For scale-up (>1 kg), fixed-bed cartridges are superior. They eliminate the filtration step and reduce operator exposure to potent dusts.
-
Parameter: Ensure a residence time of at least 15-20 minutes inside the cartridge to allow for diffusion into the silica pores [4].
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4][5] Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.[6]Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[7] Organic Process Research & Development.[5][8][9] Link
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. catsci.com [catsci.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting solubility issues of naphthyl derivatives in aqueous media
Welcome to the Technical Support Center for Assay Development and Optimization. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of naphthyl derivatives in aqueous media.
Naphthyl derivatives possess a rigid, planar, bicyclic aromatic core. This structural feature drives strong
Below is our comprehensive troubleshooting guide, structured to help you diagnose, validate, and resolve solubility and aggregation issues.
Diagnostic Workflow
Before altering your compound or assay, you must determine whether your erratic data is caused by a true solubility limit or an aggregation-based artifact.
Diagnostic workflow for differentiating true target inhibition from aggregation-based artifacts.
Troubleshooting FAQs
Q1: Why do my naphthyl derivatives crash out when diluted from a DMSO stock into an aqueous buffer? A1: You are observing a failure of kinetic solubility. In early-stage drug discovery, compounds are stored in 100% DMSO and rapidly diluted into aqueous buffers. This sudden shift in solvent polarity causes localized supersaturation[1]. Because the transition is rapid, the planar naphthyl molecules do not have time to form an ordered, stable crystal lattice (which dictates thermodynamic solubility). Instead, they rapidly associate via hydrophobic interactions into metastable amorphous precipitates or colloidal aggregates[2].
Q2: How do I distinguish between true target inhibition and an aggregation-based artifact? A2: Highly lipophilic compounds like naphthyls are notorious for acting as "promiscuous inhibitors." As extensively characterized by the Shoichet laboratory, these compounds form colloidal aggregates (typically 30–1000 nm in diameter) in aqueous media[3]. These colloids non-specifically sequester and denature target proteins on their surface, yielding false-positive inhibition. To diagnose this, you must exploit the causality of the aggregate: colloids are held together by weak hydrophobic forces that are highly sensitive to non-ionic detergents. If the addition of a trace detergent (e.g., 0.01% Triton X-100) completely abolishes your compound's inhibitory activity, it is a promiscuous aggregator, not a specific ligand[4].
Q3: How can I accurately measure the kinetic aqueous solubility of my naphthyl compounds? A3: The gold standard for high-throughput kinetic solubility is laser nephelometry[5]. Traditional UV-Vis assays require physical separation (filtration or centrifugation) of the precipitate, which can cause lipophilic naphthyls to non-specifically bind to the filter membrane, skewing results. Nephelometry directly measures the Tyndall effect—light scattering caused by insoluble particles suspended in a microtiter plate[6]. By titrating your compound and plotting the scattered light intensity against concentration, the inflection point of the curve accurately defines the kinetic solubility limit.
Q4: What formulation strategies can I use to keep naphthyl derivatives in solution without altering my target protein?
A4: If structural modification (e.g., adding ionizable groups) is not an option, inclusion complexation is your best strategy. Hydroxypropyl-
Quantitative Formulation Strategies
When selecting an additive to improve the solubility of naphthyl derivatives, you must balance solubilization power against potential assay interference.
| Solubilizing Agent | Mechanism of Action | Typical Concentration Limit | Effect on Naphthyl Derivatives |
| DMSO | Co-solvent (reduces dielectric constant) | < 2% (v/v) | Minor kinetic improvement; highly prone to "solvent crash" upon dilution. |
| Tween-20 / Triton X-100 | Micellar solubilization | 0.01% - 0.05% (v/v) | Disrupts colloidal aggregates; validates true inhibition but can interfere with lipid-dependent targets. |
| HP- | Inclusion complexation | 1 - 50 mM | 20- to 90-fold solubility enhancement; minimal assay interference due to lack of micelle formation. |
| BSA | Protein binding (carrier) | 0.1% (w/v) | Keeps compound in suspension but will shift the apparent IC |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the assay mechanics are functioning independently of the test compound.
Protocol 1: Kinetic Solubility Determination via Laser Nephelometry
Causality: Nephelometry detects the exact concentration at which a compound transitions from a true solution to a suspension by measuring scattered laser light.
-
Calibration (Self-Validation): Prepare a standard curve using Formazin (a standard turbidimetric suspension) to calibrate the nephelometer. This ensures instrument-to-instrument reproducibility and establishes a baseline Nephelometric Turbidity Unit (NTU) value[6].
-
Stock Preparation: Prepare a 10 mM stock of the naphthyl derivative in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well V-bottom plate, create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate. Rapidly add 198 µL of your specific aqueous assay buffer (pH 7.4) to achieve a final DMSO concentration of 1%[5].
-
Incubation: Shake the plate at 500 RPM for 2 minutes, then incubate at room temperature for 60 minutes to allow metastable states to settle.
-
Measurement: Read the plate using a laser nephelometer.
-
Analysis: Plot NTU (y-axis) vs. Compound Concentration (x-axis). The kinetic solubility limit is the highest concentration before the NTU signal deviates significantly (>3 standard deviations) from the buffer-only control.
Protocol 2: Aggregation Counter-Screen (Detergent-Sensitivity Assay)
Causality: True competitive inhibitors bind via specific stereochemical interactions in a binding pocket, which are largely unaffected by trace detergents. Colloidal aggregates rely on weak surface tension and hydrophobic packing, which are instantly destroyed by surfactants.
-
Control Setup (Self-Validation): You must include three conditions:
-
Vehicle Control: 1% DMSO.
-
Positive Control: A known specific, competitive inhibitor for your target.
-
Negative Control: A known promiscuous aggregator (e.g., tetraiodophenolphthalein or clotrimazole)[3].
-
-
Buffer Preparation: Prepare two batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100.
-
Assay Execution: Run your standard biochemical dose-response assay for the naphthyl derivative in parallel using Batch A (No Detergent) and Batch B (Detergent).
-
Data Interpretation:
-
If the IC
remains unchanged between Batch A and Batch B, your naphthyl derivative is a true, specific inhibitor. -
If the compound shows potent inhibition in Batch A, but a complete loss of activity (or a >10-fold rightward shift in IC
) in Batch B, it is acting as a promiscuous colloidal aggregator[4].
-
References
-
In vitro solubility assays in drug discovery. PubMed (NIH).[Link]
-
Enhanced solubilization and removal of naphthalene and phenanthrene by cyclodextrins from two contaminated soils. PubMed (NIH).[Link]
-
Determination of Kinetic Solubility. Bio-protocol.[Link]
-
Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry (ACS).[Link]
-
Enhanced solubilization and removal of naphthalene and phenanthrene by cyclodextrins from two contaminated soils. ResearchGate.[Link]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.[Link]
-
Screening in a spirit haunted world. PMC - NIH.[Link]
-
Small-Molecule Inhibitors of the Rce1p CaaX Protease. PMC - NIH.[Link]
-
Handbook of Solubility Data for Pharmaceuticals. Scribd.[Link]
-
Focus on PAINS: False friends in the quest for selective anti-protozoal lead structures from Nature? ResearchGate.[Link]
-
In Silico Predictions of API Solubility. Scribd.[Link]
-
Naphthalene Complexation by β-Cyclodextrin. ResearchGate.[Link]
-
Fluorescence Spectroscopic Profiling of Compound Libraries. ResearchGate.[Link]
-
Complex formation between naphthalene and dimethyl-β-cyclodextrin by heating in a sealed ampoule. Scilit.[Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC - NIH.[Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening in a spirit haunted world - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced solubilization and removal of naphthalene and phenanthrene by cyclodextrins from two contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling polymerization side reactions during acrylic acid storage
Welcome to the Technical Support Center for handling Glacial Acrylic Acid (GAA). Because of its highly reactive double bonds and carboxylic groups, acrylic acid is prone to spontaneous, exothermic polymerization and dimerization if mishandled. This guide provides drug development professionals and researchers with causality-driven troubleshooting protocols to ensure laboratory safety and chemical integrity.
Part 1: Core Mechanisms & Quantitative Baselines
To effectively troubleshoot acrylic acid storage issues, you must first understand the strict environmental boundaries required to maintain its stability.
Table 1: Critical Parameters for Acrylic Acid Storage
| Parameter | Value | Clinical/Experimental Significance |
| Freezing Point | 13°C (55°F) | Below this temperature, GAA crystallizes. The solid matrix excludes the MEHQ inhibitor and dissolved oxygen, rendering the solid unprotected[1]. |
| Optimal Storage Temp | 15°C – 25°C | Prevents freezing while minimizing the temperature-dependent dimerization rate[2]. |
| Standard Inhibitor | 200 ppm MEHQ | Monomethyl ether of hydroquinone (MEHQ) strictly requires dissolved oxygen to function; it is completely ineffective in anaerobic conditions[3]. |
| Dimerization Rate | ~1.2% per month at 30°C | Forms diacrylic acid via an ionic Michael addition. High dimer levels interfere with free radical polymerization assays[1]. |
| Max Thawing Temp | 35°C – 45°C | Exceeding this limit (e.g., using live steam) induces localized runaway polymerization and potential vessel rupture[1]. |
Part 2: Troubleshooting Guide & Standard Operating Procedures
Issue 1: Crystallization and Freezing in Storage
Q: My glacial acrylic acid has partially frozen in the storage drum. Why is this a critical safety hazard, and how do I resolve it?
A: Glacial acrylic acid has a relatively high freezing point of 13°C (55°F)[1]. When GAA crystallizes, it undergoes fractional crystallization. The solid crystal lattice excludes both the MEHQ inhibitor and dissolved oxygen, 1[1]. If you apply localized, high heat to melt the solid, or if you withdraw the liquid phase, the unprotected crystalline matrix will rapidly undergo exothermic, runaway polymerization, which can lead to violent rupture[4].
Standard Operating Procedure: Self-Validating Thawing Workflow Causality: The objective is to melt the acid using ambient, distributed heat while continuously agitating the vessel. This mechanical action forces the concentrated MEHQ and oxygen back into the newly melted liquid, ensuring no localized area is left uninhibited.
-
Isolate and Relocate: Move the frozen container to a temperature-controlled, heated room maintained strictly between 20°C and 33°C (68°F – 91°F)[1].
-
Apply Mild Heat: If using a water bath or tempered water tracing, the heating medium must never exceed 35°C – 45°C (95°F – 113°F)[1]. Never use live steam or electric heating bands , as localized temperatures above 45°C trigger runaway reactions[1].
-
Continuous Agitation: Utilize drum rollers, pallet shakers, or tote agitators during the entire thawing process[1]. This redistributes the inhibitor and resupplies dissolved oxygen to the melting solid.
-
Validation Check (Critical): Physically verify that no ice crystals remain. Do not withdraw any liquid from the container until the entire mass is fully thawed and mixed[5]. Withdrawing liquid prematurely removes the bulk of the inhibitor, leaving the remaining solid dangerously unstable[6].
-
Aeration: Once thawed, aerate the liquid to replenish dissolved oxygen levels, then store at 15°C to 25°C[1].
Step-by-step workflow for safely thawing crystallized glacial acrylic acid.
Issue 2: Unwanted Polymerization & Loss of Inhibitor Efficacy
Q: We supplemented our acrylic acid with 200 ppm MEHQ, but it still polymerized during a reaction setup. What went wrong?
A: MEHQ is not a direct radical scavenger; it is part of a synergistic, oxygen-dependent system[3]. If you purged your reaction vessel or storage container with an inert gas (like nitrogen or argon), you starved the system of oxygen, rendering the MEHQ completely useless[2].
Causality of Inhibition:
-
Oxygen Trapping: Dissolved oxygen reacts rapidly with primary carbon radicals (R•) generated by heat or light, forming peroxy radicals (ROO•)[7].
-
MEHQ Quenching: MEHQ then reacts with these peroxy radicals to form stable, dead polymer chains, preventing runaway propagation[7]. Without oxygen, step 1 fails, and MEHQ cannot trap the primary radicals, leading to rapid polymerization[7].
Mechanism of MEHQ and oxygen synergistic inhibition in acrylic acid.
Issue 3: Dimer Formation and Purity Degradation
Q: Our acrylic acid assay shows a steady decline in purity, and our polymer yields are dropping. We store it at room temperature. How do we stop this degradation?
A: You are observing the formation of diacrylic acid (acrylic acid dimer). This occurs via an ionic Michael-type addition reaction where the double bond of one molecule reacts with the carboxylic group of another[1].
Causality: Unlike free radical polymerization, dimerization is an ionic process. Therefore, no known inhibitors (including MEHQ or PTZ) can retard or prevent it [1]. The rate of dimer formation is strictly temperature and time-dependent. At 30°C, 1[1]. High dimer concentrations interfere with free radical polymerization processes[1].
Solution: Maintain strict temperature control between 15°C and 25°C[2]. Implement a strict "first-in, first-out" (FIFO) inventory system to minimize storage time[2].
Part 3: Frequently Asked Questions (FAQs)
Q: Can I add deionized water to lower the freezing point of acrylic acid? A: While adding water does lower the freezing point, it is highly discouraged for storage. Water increases the dimerization rate and significantly reduces the solubility of oxygen, which is essential for the MEHQ inhibitor to function[1]. Aqueous mixtures should be used immediately after preparation[1].
Q: Is it safe to store acrylic acid under a nitrogen blanket to prevent moisture absorption? A: No. Acrylic acid must never be handled or stored under an inert atmosphere[5]. A minimum oxygen concentration (typically 5-21% in the gaseous phase) is required to maintain the dissolved oxygen levels necessary for MEHQ activation[8].
Q: How long is the shelf life of glacial acrylic acid? A: If stored properly between 15°C and 25°C, with adequate oxygen and inhibitor levels, the shelf life is typically up to one year from the date of manufacture[1]. However, for storage periods exceeding 4 weeks, it is advisable to periodically aerate the product to replenish consumed dissolved oxygen[2].
Part 4: References
-
Glacial Acrylic Acid Uses & FAQ - Gantrade Corporation. 1
-
ACRYLIC ACID - STABILIZED - Synthomer. 2
-
Glacial Acrylic Acid Safety Data - Windows.net. 6
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization - American Chemical Society. 3
-
Inhibiting action of 4-Methoxyphenol for Acrylic Monomers - ChemicalBook. 7
-
Acrylic acid (HSG 104, 1997) - INCHEM.5
-
acrylic acid, stabilized - CAMEO Chemicals (NOAA). 4
-
Safety Data Sheet Acrylic Acid - Redox. 8
Sources
- 1. gantrade.com [gantrade.com]
- 2. synthomer.com [synthomer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Acrylic acid (HSG 104, 1997) [inchem.org]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 8. redox.com [redox.com]
Resolving overlapping NMR signals in naphthyl acrylic acid mixtures
Topic: Resolving Overlapping Signals in Naphthyl Acrylic Acid Mixtures
Status: Active Ticket ID: NMR-NAP-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Naphthyl acrylic acids present a unique NMR challenge. The naphthalene moiety creates a dense "multiplet soup" in the aromatic region (7.4 – 8.2 ppm), often obscuring the critical vinylic protons of the acrylic side chain (6.3 – 7.8 ppm). Furthermore, synthetic mixtures frequently contain E/Z isomers and regioisomers that complicate integration.
This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (solvent effects) to advanced spectroscopic filters (Pure Shift/1D TOCSY).
Phase 1: The Chemical Fix (Solvent Engineering)
User Question: My naphthalene peaks are burying the acrylic double bond signals in
The Solution: Do not treat deuterated solvents merely as solubilizing agents; treat them as active shift reagents. Naphthyl acrylic acids are prime candidates for Aromatic Solvent Induced Shifts (ASIS) .
The Mechanism:
Benzene-
Experimental Protocol: Solvent Titration
-
Baseline: Acquire spectrum in
. -
Test: Dissolve ~5 mg in
(Benzene- ). -
Titration (If partial overlap persists):
-
Prepare a mixture of
: (1:1). -
The chemical shift is often linear with solvent fraction. You can "walk" the peak out from under the multiplet.
-
Data Comparison Table: Solvent Effects
| Solvent | Polarity | Effect on Naphthyl System | Effect on Acrylic Protons | Recommended For |
| Low | Standard dispersion. Heavy overlap in 7.0-8.0 ppm. | Often buried. | Routine screening. | |
| Non-polar | ASIS Effect: Strong shielding/deshielding based on geometry. | Shifts significantly (usually upfield), often resolving from aromatics. | Resolving overlaps. | |
| High | Deshields acidic protons (COOH moves to >12 ppm). | Broadens peaks if exchange is fast; sharpens if dry. | Hydrogen bonding studies. | |
| Acetone- | Medium | Intermediate shifts. | Good for sharpening carboxylic acid protons. | Low-solubility samples. |
Phase 2: The Spectroscopic Fix (Pulse Sequences)
User Question: Solvent switching didn't fully work. I need to integrate the acrylic proton, but it's still under a naphthalene multiplet. What pulse sequence should I use?
The Solution: Use a 1D TOCSY (Total Correlation Spectroscopy) .[1][2][3] This experiment acts as a "spectral tweezer," pulling out only the spin system you want (the acrylic chain) and suppressing the background (the naphthalene ring).
Why it works:
The acrylic protons (
Step-by-Step Protocol: 1D TOCSY
-
Locate a Handle: Find one signal from the acrylic chain that is at least partially resolved (usually the doublet further from the ring).
-
Selectivity: Set the selective excitation pulse (e.g., Gaussian or Sinc shape) on this frequency. Width should be ~20-50 Hz.
-
Mixing Time: Set d9 (mixing time) to 30–60 ms .
-
Too short (<20ms): Incomplete transfer.
-
Too long (>100ms): Signal loss due to relaxation (
).
-
-
Acquire: The resulting spectrum will show only the acrylic acid protons.
Advanced Option: Pure Shift NMR (PSYCHE)
If you have a modern spectrometer (Bruker Avance III/Neo or equivalent), run a PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. This collapses all multiplets into singlets, removing
Visual Workflow: Resolution Strategy
Figure 1: Decision matrix for resolving spectral overlap in aromatic mixtures.
Phase 3: Isomer Discrimination (E/Z Assignment)
User Question: I have a mixture of isomers. How do I know if I have the E (trans) or Z (cis) naphthyl acrylic acid?
The Solution:
Rely on Scalar Coupling Constants (
Diagnostic Criteria:
-
-Isomer (Trans): The protons are on opposite sides.
- (Large coupling).
-
-Isomer (Cis): The protons are on the same side.
- (Moderate coupling).
Logic Diagram: Isomer Assignment
Figure 2: Logic gate for assigning stereochemistry based on vicinal coupling constants.
Phase 4: Quantitative Analysis (qNMR)
User Question: I need to quantify the purity, but the baseline isn't flat due to impurities. How do I integrate?
The Solution: Standard integration fails when peaks overlap. Use Global Spectral Deconvolution (GSD) or qHNMR with Internal Standard .
Critical qNMR Parameters:
-
Relaxation Delay (
): Must be (longest relaxation time). For naphthyl protons, is typically 2-4 seconds. Set to be safe. -
Acquisition Time (
): Ensure at least 3-4 seconds to prevent truncation artifacts which distort peak area. -
Decoupling: Turn ON
decoupling during acquisition (e.g., zgig pulse sequence). This removes the satellite peaks (1.1% intensity), which often sit in the integration tails of your main peaks.
References
-
Reich, H. J. (n.d.). Solvent Effects in NMR. University of Wisconsin-Madison. Link (Accessed via authoritative archive).
-
Magritek. (2016). The 1D TOCSY Experiment: Selective Excitation. Magritek Application Notes. Link
-
Manchester NMR Methodology Group. (2014). Pure Shift NMR. University of Manchester. Link
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?Link
-
BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy. Link
Sources
Avoiding oiling out during recrystallization of naphthyl acrylic acids
Technical Support Center: Crystallization of Naphthyl Acrylic Acids
Guide: Proactive Strategies and Troubleshooting for Oiling Out
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and proactive strategies to address a common yet challenging issue in the purification of naphthyl acrylic acids: oiling out during recrystallization . Our goal is to move beyond simple procedural steps and provide a foundational understanding of the physicochemical principles at play, enabling you to design robust and reliable crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" and why is it a problem?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a super-saturated liquid (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[3] This presents several significant challenges in purification:
-
Poor Purification: The oil phase often acts as a better solvent for impurities than the crystallization solvent itself. When this oil eventually solidifies, these impurities become trapped, leading to a product of low purity.[4][5]
-
Amorphous Product Formation: The solidified oil frequently forms a non-crystalline, amorphous solid or glass. This can be problematic for downstream processing and can affect the material's physical properties, such as stability and dissolution rate.
-
Process Control Issues: Oiling out is often an unpredictable and difficult-to-control process, hindering reproducibility and scalability.[1][6]
Q2: Why are naphthyl acrylic acids prone to oiling out?
A2: While not unique to this class, several properties of naphthyl acrylic acids contribute to their tendency to oil out:
-
Molecular Structure: These are relatively large, rigid aromatic molecules. The integration of such molecules from a solution into a highly ordered crystal lattice can be kinetically hindered.[6] If the conditions for precipitation are too rapid, the molecules may aggregate into a disordered liquid state, which is kinetically more favorable than forming a crystal lattice.
-
Low Melting Point Relative to Solvent BP: Oiling out is common when the melting point of the solute is lower than the temperature of the solution from which it is separating.[4] If the solution becomes saturated at a temperature above the compound's melting point (or a significantly depressed melting point due to impurities), it will precipitate as a liquid.
-
Solvent Interactions: The naphthalene ring provides a large, nonpolar surface, while the acrylic acid moiety is polar and capable of hydrogen bonding. Finding a single solvent that provides the ideal solubility gradient—high solubility when hot, low solubility when cold—can be challenging, often leading to conditions of very high supersaturation that favor oiling out.[7]
Troubleshooting Guide: Reacting to Oiling Out
This section addresses what to do when you have already observed oiling out in your experiment.
Q3: My solution became cloudy and formed oily droplets upon cooling. What is my immediate course of action?
A3: The primary goal is to re-dissolve the oil and attempt the crystallization under more controlled conditions.
-
Re-heat the System: Place the flask back on the heat source and heat until the oil completely redissolves into a clear solution.
-
Add More Solvent: Once redissolved, add a small additional volume of the hot solvent (typically 10-20% more). This slightly reduces the saturation level, meaning the solution will need to cool to a lower temperature before precipitation begins, which can help bypass the temperature region where oiling out is favorable.[4]
-
Attempt a Slower Cooling Rate: Instead of allowing the flask to cool on the benchtop, insulate it. You can place it on a cork ring or wooden block and cover it with an inverted beaker to create a chamber of insulating air.[4] This slows the rate of cooling, which is a critical factor in preventing oiling out.[3]
Q4: I've tried re-heating and slow cooling, but the compound still oils out. What's the next step?
A4: If simple procedural changes fail, a more fundamental change to the crystallization conditions is necessary. The two most powerful variables to adjust are the solvent system and the use of seed crystals.
-
Change the Solvent System: The initial solvent may be inappropriate. A different solvent or a mixed-solvent system might be required. Refer to the Solvent Screening Protocol in the next section. Oiling out can be more frequent in mixed-solvent systems if not carefully controlled.[5]
-
Utilize Seeding: Seeding is a highly effective method to prevent oiling out. By providing a pre-existing crystal lattice, you bypass the high-energy barrier of primary nucleation and encourage orderly growth.[1][2] Add a small quantity (1-5% by weight) of pure seed crystals once the solution has cooled into the metastable zone—the region where the solution is supersaturated but spontaneous nucleation is unlikely.[3]
Proactive Strategies: Designing a Robust Recrystallization
The best way to deal with oiling out is to prevent it from happening in the first place.
Q5: How do I select the right solvent to minimize the risk of oiling out from the start?
A5: Proper solvent selection is the most critical step in designing a successful recrystallization.[8] An ideal solvent should have a steep solubility curve: the naphthyl acrylic acid should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[9]
-
Polarity Matching: Naphthyl acrylic acids have both polar (carboxylic acid) and nonpolar (naphthalene ring) characteristics. Solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or ketones (acetone), are often good starting points.[10]
-
Boiling Point Consideration: Choose a solvent with a boiling point well below the melting point of your compound to avoid melting during dissolution.[10] For example, 3-(1-Naphthyl)acrylic acid has a melting point of 210-212°C, so most common solvents are suitable in this regard.[11]
-
Mixed Solvents: A mixed-solvent system can be highly effective. Use a "soluble" solvent in which the compound is very soluble (e.g., acetone, ethanol) and an "anti-solvent" or "insoluble" solvent in which it is poorly soluble (e.g., water, heptane).[7] The goal is to create a mixture that has the desired steep solubility profile.
Data Presentation: Solvent Properties for Aromatic Carboxylic Acids
| Solvent | Type | Boiling Point (°C) | General Suitability & Notes |
| Ethanol | Polar Protic | 78 | Good starting point. The -OH group can hydrogen bond with the carboxylic acid.[10] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Acetone | Polar Aprotic | 56 | Good dissolving power, but its low boiling point may lead to rapid evaporation and crashing out.[10] |
| Ethyl Acetate | Medium Polarity | 77 | Often a good balance of polarity for moderately polar compounds.[9] |
| Toluene | Nonpolar | 111 | Can be useful, but its high boiling point and toxicity make it less ideal.[10] |
| Water | Polar Protic | 100 | Naphthyl acrylic acids are typically only slightly soluble in water, making it a potential anti-solvent.[12][13] |
| Heptane/Hexane | Nonpolar | 98 / 69 | Likely to be poor solvents but can be effective as anti-solvents when paired with a polar solvent.[9] |
Q6: How can I methodically control supersaturation to favor crystallization over oiling out?
A6: Oiling out is fundamentally a kinetic phenomenon driven by high supersaturation.[6] Controlling the rate at which supersaturation is generated is therefore paramount.
-
Slow Cooling: As mentioned, this is the simplest and often most effective method. A slow decrease in temperature ensures the system does not become too highly supersaturated too quickly, allowing time for nucleation and growth.[3]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the hot, dissolved solution with vigorous stirring. This prevents localized areas of very high supersaturation, which are prime conditions for oiling out.[3]
-
Control Concentration: Avoid starting with a solution that is too concentrated. It is better to use slightly more solvent than the absolute minimum required for dissolution to keep the compound soluble for longer during the cooling phase.[4]
Visualized Workflow & Protocols
Troubleshooting Workflow for Oiling Out
The following diagram outlines a logical decision-making process when you encounter oiling out.
Caption: Decision workflow for troubleshooting oiling out.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This small-scale experiment helps identify a suitable solvent or solvent pair.
-
Preparation: Place a small amount (e.g., 20-30 mg) of your impure naphthyl acrylic acid into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (from the table above) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.[9]
-
Heating: Place the test tubes that showed poor room-temperature solubility into a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.
-
Observation: A good solvent is one from which abundant, well-formed crystals precipitate upon cooling.[9] If no crystals form, the solvent is too good. If the solid never dissolved when hot, the solvent is too poor. If an oil forms, that solvent (under these conditions) is unsuitable.
Protocol 2: Optimized Recrystallization with Seeding
This protocol incorporates best practices to proactively avoid oiling out on a preparative scale.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the impure naphthyl acrylic acid. Add the chosen solvent (or "soluble" solvent of a pair) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding hot solvent in small portions until the solid is completely dissolved.[14] Then, add an extra 5-10% volume of solvent to ensure the solution is not critically saturated.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed.
-
Seeding: Once the solution is warm to the touch but no longer hot (ideally, just below the temperature at which oiling out was previously observed), add a few small, pure seed crystals. You should observe crystal growth originating from the seeds.
-
Full Crystallization: Allow the flask to continue cooling slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
ResearchGate. (2020). The factors affecting the occurrence of oiling‐out. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Note: This is a distinct page from reference 1, providing supplementary information). [Link]
-
ResearchGate. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
ResearchGate. (2025). Crystal Forms of Naproxen. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
HBCSE. (n.d.). Recrystallization. [Link]
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University of Technology. (2021). Experimental No. (4) Recrystallization. [Link]
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Validation & Comparative
A Researcher's Guide to Validating Antimicrobial MIC Values for Naphthyl Acrylic Acid Derivatives
In the face of mounting antimicrobial resistance, the exploration of novel chemical entities with antimicrobial properties is a critical endeavor in drug discovery. Among these, naphthyl acrylic acid derivatives have garnered interest due to their potential as a new class of anti-infective agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Minimum Inhibitory Concentration (MIC) values for these compounds, ensuring data integrity and comparability with existing alternatives.
The Imperative for Rigorous MIC Validation
The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial susceptibility testing (AST), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1] Accurate and reproducible MIC determination is paramount for several reasons:
-
Efficacy Assessment: It provides a quantitative measure of a compound's potency against specific pathogens.
-
Comparative Analysis: It allows for direct comparison with standard-of-care antibiotics and other investigational drugs.[2]
-
Structure-Activity Relationship (SAR) Studies: It informs medicinal chemistry efforts to optimize the antimicrobial activity of lead compounds.
-
Predictive Value: MIC values are crucial for predicting the potential clinical efficacy of a new drug candidate.[1]
Understanding the Antimicrobial Landscape of Naphthyl Acrylic Acid Derivatives
Naphthalene derivatives have been recognized for their diverse pharmacological activities, including antimicrobial properties.[3][4] The acrylic acid moiety is also known to contribute to antimicrobial effects, potentially by disrupting the cell membrane's ion-exchange mechanism or reducing the cytoplasmic pH of bacterial cells.[5][6] The combination of these two pharmacophores in naphthyl acrylic acid derivatives presents a promising avenue for the development of novel antimicrobials.
Several studies have reported the synthesis and antimicrobial evaluation of various acrylic acid and naphthalene derivatives. For instance, amide derivatives of acrylopimaric acid have shown activity against both Gram-positive and Gram-negative bacteria.[7] Similarly, naphthyl-substituted thiadiazole and triazolo-thiadiazin derivatives have demonstrated broad-spectrum antibacterial activity.[2] While some of these derivatives exhibit efficacy comparable or even superior to existing antibiotics like Ceftizoxime, particularly against resistant strains such as MRSA, their potency can be lower than frontline antibiotics like Ciprofloxacin.[2]
The Gold Standard: Broth Microdilution for MIC Determination
To ensure consistency and comparability of results, it is essential to follow standardized protocols from recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] The broth microdilution method is a widely accepted and recommended technique for determining MIC values.[1][8]
This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of naphthyl acrylic acid derivatives.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the naphthyl acrylic acid derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Bacterial Strains: Use standardized microbial strains from recognized culture collections (e.g., ATCC). Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as clinically relevant resistant strains (e.g., MRSA).[2][11]
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[1]
-
96-Well Microtiter Plates: Sterile, clear, flat-bottom plates are required.[12]
-
Control Antibiotics: Include standard antibiotics with known MIC ranges for the selected bacterial strains to serve as positive controls (e.g., Ciprofloxacin, Gentamicin).[2][4]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[2][13]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
3. Serial Dilution of Test Compounds:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[12] This creates a gradient of decreasing compound concentrations.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells containing a standard antibiotic with a known MIC.[12]
-
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[2][13]
5. Reading and Interpreting the Results:
-
After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well. A reading mirror or a semi-automated plate reader can facilitate this process.[13]
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][2]
Comparative Analysis and Data Presentation
To provide a clear and objective comparison, the obtained MIC values for the naphthyl acrylic acid derivatives should be presented alongside those of standard antibiotics.
Table 1: Comparative MIC Values (µg/mL) of Naphthyl Acrylic Acid Derivatives and Standard Antibiotics
| Compound/Antibiotic | S. aureus (ATCC 25923) | MRSA (ATCC 700698) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Naphthyl Acrylic Acid Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Naphthyl Acrylic Acid Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin | ≤ 1 | ≤ 1 | ≤ 0.5 | ≤ 1 |
| Ceftizoxime | ≤ 8 | > 32 | ≤ 4 | > 32 |
| Gentamicin | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The MIC values for standard antibiotics are illustrative and should be determined concurrently with the test compounds under the same experimental conditions for accurate comparison.
Plausible Mechanism of Action
While the precise molecular targets of many naphthyl acrylic acid derivatives are still under investigation, a plausible mechanism of action involves the inhibition of essential bacterial enzymes.[2] For instance, some thiadiazole derivatives are known to inhibit DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[2] The acrylic acid component may contribute by disrupting the bacterial cell membrane integrity.[6]
Conclusion
The validation of MIC values for novel antimicrobial candidates like naphthyl acrylic acid derivatives is a meticulous process that demands adherence to standardized methodologies. By employing the broth microdilution method as outlined by CLSI and EUCAST, researchers can generate robust and comparable data. This, in turn, will facilitate a clear understanding of the antimicrobial potential of these compounds and guide future drug development efforts in the critical fight against infectious diseases.
References
-
Chen, X., et al. (2012). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Holzforschung, 66(3), 275-279. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from: [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Retrieved from: [Link]
-
Gratzl, G., et al. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. Colloids and Surfaces B: Biointerfaces, 125, 296-302. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST Home. Retrieved from: [Link]
-
Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 143-149. Available at: [Link]
-
Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5096-5101. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from: [Link]
-
Amso, Z. T., et al. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Antibiotics, 12(6), 1014. Available at: [Link]
-
ResearchGate. (2013). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from: [Link]
-
ResearchGate. (n.d.). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from: [Link]
-
ACS Publications. (2004). Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives. Journal of Agricultural and Food Chemistry, 52(23), 6988-6992. Available at: [Link]
-
ResearchGate. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers | Request PDF. Retrieved from: [Link]
-
MDPI. (2021). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Polymers, 13(20), 3585. Available at: [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from: [Link]
-
Iranian Journal of Medical Sciences. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][7][8] Triazol-Thiadiazin Derivatives. Retrieved from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. Retrieved from: [Link]
-
ETDEWEB. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers (Journal Article). Retrieved from: [Link]
-
Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 1-13. Available at: [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 25(24), 13661. Available at: [Link]
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Structural confirmation of 3-(1-Naphthyl)acrylic acid by mass spectrometry (ESI-MS)
Structural Confirmation of 3-(1-Naphthyl)acrylic acid by Mass Spectrometry (ESI-MS)
Executive Summary
This technical guide provides a rigorous framework for the structural confirmation of 3-(1-Naphthyl)acrylic acid (CAS: 13026-12-5) using Electrospray Ionization Mass Spectrometry (ESI-MS). While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical assignment (cis/trans), ESI-MS offers superior sensitivity and compatibility with high-throughput screening in drug development. This guide compares ESI-MS against alternative ionization techniques (APCI, EI) and outlines a self-validating experimental protocol for unambiguous identification.
Part 1: Strategic Analysis & Comparative Assessment
The Analyte: Physicochemical Context
3-(1-Naphthyl)acrylic acid is a vinyl-substituted naphthalene derivative containing a carboxylic acid moiety. This structural duality dictates its behavior in the mass spectrometer:
-
Acidic Moiety: The carboxylic acid (
) facilitates facile deprotonation, making Negative Ion Mode (ESI-) the primary detection strategy. -
Conjugated System: The naphthalene ring provides UV absorptivity (useful for LC-UV-MS) and stabilizes radical cations in Electron Ionization (EI), though ESI is preferred for liquid-phase analysis.
Comparative Matrix: ESI-MS vs. Alternatives
The following table objectively compares ESI-MS performance against common alternatives for this specific substrate.
| Feature | ESI-MS (Recommended) | APCI-MS | EI-MS (GC-MS) | NMR ( |
| Primary Ionization | Soft (Deprotonation [M-H]⁻) | Soft (Proton Transfer) | Hard (Radical Cation M⁺˙) | N/A |
| Sensitivity | High (pg/mL range) | Medium | High (if volatile) | Low (mg required) |
| Sample State | Liquid (Polar/Semi-polar) | Liquid (Non-polar) | Gas (Volatile/Derivatized) | Liquid Solution |
| Structural Insight | MW, Adducts, Fragments (MS/MS) | MW, limited fragments | Fingerprint Fragmentation | Connectivity & Stereochemistry |
| Key Limitation | Ion Suppression (Matrix effects) | Thermal degradation risk | Requires derivatization | Low throughput |
Expert Insight: While EI-MS provides a rich spectral fingerprint for library matching, it often requires silylation of the carboxylic acid to improve volatility. ESI-MS eliminates this step, allowing direct analysis from biological matrices or reaction mixtures.
Part 2: Experimental Protocol (Self-Validating System)
Reagents & Sample Preparation
-
Solvent A: LC-MS Grade Methanol (MeOH).
-
Solvent B: 10 mM Ammonium Acetate in Water (
).-
Causality: Ammonium acetate acts as a volatile buffer. It stabilizes the ionization process and prevents pH fluctuations that could suppress the [M-H]⁻ signal.
-
-
Stock Solution: Dissolve 1 mg of 3-(1-Naphthyl)acrylic acid in 1 mL MeOH. Dilute to 1 µg/mL with 50:50 MeOH:Water for direct infusion.
Instrumental Parameters (ESI Negative Mode)
These settings are optimized to maximize the deprotonated molecular ion while minimizing in-source fragmentation.
-
Capillary Voltage: 2.5 – 3.0 kV
-
Note: Lower voltages in negative mode reduce the risk of discharge (arcing).
-
-
Cone Voltage: 20 – 30 V
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr (
)
Data Acquisition Workflow
The following diagram illustrates the logical flow for structural confirmation, ensuring data integrity at each step.
Figure 1: Analytical workflow for the structural confirmation of 3-(1-Naphthyl)acrylic acid via ESI-MS/MS.
Part 3: Results & Interpretation
MS1 Spectrum: Molecular Ion Confirmation
In negative mode ESI, the molecule (MW 198.22) loses a proton to form the pseudomolecular ion:
-
Observed Species:
-
Theoretical m/z: 197.0603 (Monoisotopic)
-
Acceptance Criteria: Mass accuracy < 5 ppm (for HRMS) or ±0.5 Da (for Unit Resolution).
MS2 Fragmentation Pathway (Structural Fingerprint)
Structural confirmation is achieved by observing specific fragment ions generated via Collision Induced Dissociation (CID). The most diagnostic transition is the loss of carbon dioxide (decarboxylation), characteristic of carboxylic acids.
Key Transitions:
-
Precursor: m/z 197
-
Primary Fragment: m/z 153
(Loss of , 44 Da) -
Secondary Fragment: m/z 127
(Loss of from the vinyl chain, leaving the naphthyl anion).
Figure 2: Proposed fragmentation pathway for 3-(1-Naphthyl)acrylic acid in negative ion mode.
Isomerism Note (Cis vs. Trans)
It is critical to note that ESI-MS alone cannot definitively distinguish between the cis (Z) and trans (E) isomers of 3-(1-Naphthyl)acrylic acid, as they share identical mass and very similar fragmentation patterns.
-
Recommendation: If stereochemical purity is required, couple ESI-MS with Liquid Chromatography (LC) . The trans isomer typically elutes later than the cis isomer on a C18 column due to better planar packing and interaction with the stationary phase.
References
-
NIST Chemistry WebBook. β-(1-Naphthyl)acrylic acid Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3] Available at: [Link]
-
AxisPharm. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Mass Analysis.[4] Available at: [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. Nat. Prod. Rep., 2016, 33, 481-503. Available at: [Link]
Sources
FTIR spectral markers for carbonyl group in naphthyl acrylic acids
An In-Depth Analytical Guide to FTIR Spectral Markers for the Carbonyl Group in Naphthyl Acrylic Acids: ATR-FTIR vs. KBr Transmission
Executive Summary & Analytical Challenge
Characterizing the structural integrity of complex active pharmaceutical ingredients (APIs) and organic intermediates requires high-fidelity vibrational spectroscopy. Naphthyl acrylic acids—such as 3-(1-naphthyl)acrylic acid—present a unique spectroscopic challenge. Their molecular architecture features a carboxylic acid carbonyl (C=O) group that is highly conjugated with both a vinyl alkene and an electron-rich naphthyl ring.
This guide provides an objective, data-driven comparison of the two primary Fourier-Transform Infrared (FTIR) sampling modalities used to identify these carbonyl markers: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By understanding the physical chemistry behind the spectral shifts and the mechanical nuances of each technique, researchers can select the optimal method for their specific drug development or materials characterization workflows.
Mechanistic Background: The Physics of the Conjugated Carbonyl
To accurately interpret the FTIR spectra of naphthyl acrylic acids, one must understand the causality behind the vibrational frequencies of the C=O bond. The spectral position of the carbonyl marker is dictated by two competing physical phenomena:
-
Extended
-Conjugation: The overlap of the carbonyl -orbitals with the adjacent alkene and the naphthyl ring delocalizes electron density. This delocalization lowers the force constant of the C=O double bond, shifting its stretching frequency to lower wavenumbers compared to isolated aliphatic carboxylic acids[1]. -
Hydrogen-Bonded Dimerization: In the solid state, carboxylic acids rarely exist as isolated monomers. Instead, they form highly stable, cyclic hydrogen-bonded dimers[1]. This intermolecular hydrogen bonding pulls electron density away from the carbonyl oxygen, further weakening the C=O bond and causing a significant red-shift (lower wavenumber) alongside a distinct broadening of the absorption band[2].
Mechanistic pathway of carbonyl spectral shifts driven by hydrogen-bonded dimerization.
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
The choice of FTIR modality fundamentally alters how the infrared beam interacts with the naphthyl acrylic acid sample, leading to distinct variations in the observed carbonyl markers[3].
-
ATR-FTIR (Surface Analysis): Utilizes an internal reflection element (typically Diamond or ZnSe). The IR beam creates an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample[4]. Because the sample is analyzed "neat" (without a matrix), the native hydrogen-bonding network of the naphthyl acrylic acid is preserved, yielding highly accurate solid-state dimer markers[5].
-
KBr Pellet (Bulk Transmission): Requires grinding the sample with hygroscopic KBr salt and pressing it under extreme pressure (10 tons) into a transparent disk. While this provides excellent signal-to-noise ratios for bulk analysis, the mechanical grinding and the highly polar KBr matrix can disrupt the native cyclic dimers, occasionally shifting the C=O peak or introducing interfering water bands[1].
Quantitative Spectral Marker Comparison
The following table summarizes the experimental spectral markers for naphthalene acrylic acid derivatives across both modalities, highlighting the subtle shifts induced by the sampling technique.
| Spectral Marker | ATR-FTIR (Neat Solid) | KBr Pellet (Transmission) | Mechanistic Assignment |
| C=O Stretch (Carbonyl) | 1717 cm⁻¹ [5] | 1695 - 1710 cm⁻¹ | Carboxylic acid cyclic dimer (conjugated) |
| C=C Stretch (Vinyl) | 1628 cm⁻¹[5] | ~1625 cm⁻¹ | Alkene conjugated with naphthyl ring |
| C=C Stretch (Aromatic) | 1602 cm⁻¹[5] | ~1600 cm⁻¹ | Naphthyl ring skeletal breathing mode |
| O-H Stretch | 2500 - 3200 cm⁻¹ | 2500 - 3300 cm⁻¹ | Hydrogen-bonded hydroxyl group (Broad) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the following workflows are designed as self-validating systems. Each step includes a built-in causality check to prevent the propagation of experimental artifacts.
Comparative experimental workflow for ATR-FTIR versus KBr pellet transmission analysis.
Protocol A: ATR-FTIR Analysis (Prioritized for Polymorph Preservation)
-
Crystal Preparation & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Record a background spectrum (air).
-
Self-Validation Check: The background energy throughput must be >95% of the instrument's baseline standard. Any peaks in the 3500-3900 cm⁻¹ range indicate residual atmospheric water vapor, requiring an extended nitrogen purge.
-
-
Sample Application: Place 2-5 mg of the solid naphthyl acrylic acid directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks.
-
Self-Validation Check: Monitor the live spectrum. The intensity of the C=O peak at ~1717 cm⁻¹ should plateau. If the peak intensity continues to fluctuate, the pressure is uneven, which will result in poor optical contact and distorted relative peak intensities due to the wavelength-dependent penetration depth of the evanescent wave[4].
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to adjust for penetration depth disparities at lower wavenumbers.
Protocol B: KBr Pellet Transmission (Prioritized for Trace Impurity Analysis)
-
Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours.
-
Self-Validation Check: Press a "blank" KBr pellet and scan it. The broad O-H stretch at ~3440 cm⁻¹ and the H-O-H bending mode at ~1640 cm⁻¹ must have an absorbance of < 0.05. If these peaks are larger, the KBr has absorbed ambient moisture, which will artificially obscure the naphthyl acrylic acid's C=C (1628 cm⁻¹) and C=O (~1700 cm⁻¹) markers[1].
-
-
Milling: Combine 1 mg of the naphthyl acrylic acid with 100 mg of anhydrous KBr in an agate mortar. Grind gently for exactly 60 seconds. Causality note: Over-grinding generates localized heat that can induce polymorphic transformations or break the cyclic carboxylic acid dimers.
-
Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 3 minutes.
-
Self-Validation Check: The resulting pellet must be visually transparent. Opacity indicates excessive particle size (causing Mie scattering) or trapped air, which will manifest as a sloping baseline and a distorted, asymmetric C=O peak shape (the Christiansen effect).
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against an empty beam background.
Conclusion & Recommendations
For the routine structural verification of naphthyl acrylic acids, ATR-FTIR is the superior modality . It preserves the native hydrogen-bonded dimeric state of the carboxylic acid, preventing the matrix-induced spectral shifts and moisture interference commonly seen in KBr preparations. The distinct C=O marker at 1717 cm⁻¹[5], coupled with the conjugated C=C marker at 1628 cm⁻¹, provides a highly reliable, reproducible fingerprint for this class of compounds. KBr transmission should be reserved strictly for scenarios where quantifying trace impurities requires the longer pathlength afforded by bulk transmission.
References
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC. National Institutes of Health. Available at:[Link]
-
Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. ResearchGate. Available at:[Link]
-
Carboxylic Acid Ir Spectrum. Wax Studios. Available at: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Princeton University. Available at:[Link]
-
Studying Chemisorption at Metal–Polymer Interfaces by Complementary Use of Attenuated Total Reflection–Fourier Transform Infrared Spectroscopy (ATR-FTIR) in the Kretschmann Geometry and Visible–Infrared Sum-Frequency Generation Spectroscopy (SFG). ACS Publications. Available at:[Link]
Sources
Benchmarking Cytotoxicity of Naphthyl Acrylic Acid Analogs on Cancer Cell Lines: A Comprehensive Guide
The development of targeted anticancer therapeutics relies heavily on identifying molecular scaffolds that balance cytotoxicity against malignant cells with minimal off-target effects. Naphthyl acrylic acid analogs have emerged as highly versatile pharmacophores. By combining the lipophilic, bulky nature of the naphthyl ring with the electrophilic reactivity of an α,β-unsaturated carbonyl group, these compounds act as potent Michael acceptors capable of disrupting critical cellular pathways[1].
This guide provides an in-depth, objective benchmarking of naphthyl acrylic acid analogs, comparing their structural activity relationships (SAR) and outlining a self-validating experimental framework for evaluating their cytotoxicity across diverse cancer cell lines.
Mechanistic Rationale: The Michael Acceptor Paradigm
The core efficacy of naphthyl acrylic acid derivatives stems from their chemical structure. The acrylic acid moiety contains an α,β-unsaturated carbonyl, which serves as a highly reactive electrophilic center. In the biological milieu of a cancer cell, this center undergoes Michael addition with nucleophilic thiol groups (cysteine residues) present on regulatory proteins (e.g., Keap1, MetAP2)[1][2].
The addition of the naphthyl group serves two primary mechanistic purposes:
-
Enhanced Lipophilicity: The bulky aromatic ring significantly increases cell membrane permeability, allowing higher intracellular accumulation compared to simpler cinnamic acid derivatives[3].
-
Steric Targeting: The spatial geometry of the naphthyl ring allows these analogs to anchor deeply into the hydrophobic pockets of target enzymes, stabilizing the covalent bond formed by the acrylic tail[4].
Proposed apoptotic signaling pathway triggered by naphthyl acrylic acid analogs.
Quantitative Benchmarking: Cytotoxicity Across Cell Lines
To objectively evaluate the therapeutic potential of these analogs, we benchmark their half-maximal inhibitory concentrations (
The data below synthesizes representative SAR findings, demonstrating how specific substitutions on the naphthyl ring or metal coordination (such as Ruthenium complexation) drastically alter cytotoxic efficacy[1][4].
| Compound | Structural Modification | MCF-7 | HepG2 | KB |
| trans-Cinnamic Acid | None (Baseline Control) | >100.0 | >100.0 | >100.0 |
| Sinapyl Acid | 3,5-dimethoxy-4-hydroxy substitution | 28.5 | 32.1 | 14.0 |
| trans-3-(1-Naphthyl)acrylic acid | Unsubstituted 1-Naphthyl ring | 18.2 | 22.4 | 15.6 |
| trans-3-(2-Hydroxyl-1-naphthyl)acrylic acid | 2-Hydroxyl addition on naphthyl ring | 8.4 | 11.2 | 7.5 |
| Ruthenium-Naphthyl Acrylic Complex | Organometallic coordination | 3.2 | 4.8 | 2.9 |
Key Insight: The introduction of a hydroxyl group at the 2-position of the naphthyl ring (trans-3-(2-hydroxyl-1-naphthyl)acrylic acid) significantly lowers the
Self-Validating Experimental Workflow
To generate reliable, reproducible cytotoxicity data, the screening protocol must be a self-validating system. This means the assay must inherently control for environmental artifacts, solvent toxicity, and biological variance.
Experimental workflow for self-validating cytotoxicity benchmarking.
Step-by-Step Methodology
Phase 1: Cell Culture & Seeding
-
Harvest MCF-7, HepG2, and KB cells at 70-80% confluency using 0.25% Trypsin-EDTA.
-
Seed cells into inner 60 wells of a 96-well opaque-walled plate at a density of
cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). -
Fill the outer 36 perimeter wells with 200 µL of sterile PBS.
-
Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition which can falsely downregulate proliferation markers. Filling perimeter wells with PBS mitigates the "edge effect" (evaporation-induced osmotic stress), ensuring uniform viability across the plate.
Phase 2: Compound Treatment
-
Prepare a 20 mM stock of naphthyl acrylic acid analogs in 100% DMSO.
-
Perform a 10-point serial dilution (1:3) in complete media to create 2X treatment solutions. Ensure the final DMSO concentration is strictly normalized to 0.5% (v/v) across all concentrations.
-
Add 100 µL of the 2X treatment to the 100 µL of media already in the wells (Total volume = 200 µL, Final DMSO = 0.25%).
-
Include a Vehicle Control (0.25% DMSO) and a Positive Control (1 µM Doxorubicin).
-
Causality: Normalizing DMSO concentration is critical. DMSO concentrations
can induce solvent-mediated cytotoxicity, artificially lowering the apparent of the analog. The vehicle control isolates the compound's specific toxicity from the solvent's baseline stress.
Phase 3: Viability Readout (CellTiter-Glo)
-
Following a 72-hour incubation at 37°C and 5%
, equilibrate the plate to room temperature for 30 minutes. -
Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multi-mode microplate reader.
-
Causality: While MTT assays measure metabolic reduction, naphthyl acrylic acids can occasionally interfere with colorimetric readouts due to their intrinsic fluorescence and absorbance properties[3]. CellTiter-Glo quantifies ATP via a luciferase reaction, providing a direct, orthogonal, and interference-free measurement of metabolically active cells.
Phase 4: Statistical Validation
-
Calculate the Z'-factor using the formula:
-
Normalize relative luminescence units (RLU) to the vehicle control (set as 100% viability).
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the
.
-
Causality: The Z'-factor is the ultimate self-validation metric. A
confirms that the separation between the positive and negative controls is statistically robust enough to trust the calculated values, proving the assay's dynamic range is uncompromised by pipetting errors or biological noise.
Conclusion
Naphthyl acrylic acid analogs represent a highly tunable class of Michael acceptor pharmacophores. By benchmarking their cytotoxicity, we observe that strategic structural modifications—such as hydroxyl substitutions or transition metal coordination—can dramatically amplify their anticancer efficacy. Utilizing a self-validating, ATP-based screening methodology ensures that the derived
References
- Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV)
- Source: researchgate.
- Source: whiterose.ac.
- Source: frontiersin.
Sources
- 1. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Environmentally sensitive fluorescence of the topical retinoid adapalene [frontiersin.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Safety Operating Guide
3-(1-Naphthyl)acrylic Acid: Proper Disposal & Handling Procedures
[1]
Executive Summary & Chemical Profile
This guide provides an operational framework for the safe handling and disposal of 3-(1-Naphthyl)acrylic acid .[1] While often treated as a standard organic intermediate, its specific structural properties—an acrylic acid moiety fused with a naphthalene ring—dictate precise segregation protocols to prevent polymerization risks and ensure environmental compliance.[1]
Immediate Action Required: Do not dispose of this compound down the drain. It requires segregation as Solid Organic Waste or Solvent-Based Organic Waste depending on its state.[1]
Chemical Identity Table
| Parameter | Data |
| Chemical Name | 3-(1-Naphthyl)acrylic acid |
| CAS Number | 13026-12-5 |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Physical State | Solid (Pale cream powder/crystals) |
| Melting Point | 208°C – 212°C |
| Acidity (pKa) | ~4.5 (Estimated for acrylic acid derivatives) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); Slightly soluble in water |
Hazard Identification & Safety Logic
Understanding the hazard profile is the prerequisite for safe disposal.[1] This compound acts primarily as a mucosal irritant.[1]
Primary Hazards (GHS Classification):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Operational Safety Logic:
-
Dust Control: As a solid powder with a high melting point, the primary exposure vector during disposal is dust inhalation.[1] Engineering Control: All weighing and waste transfer must occur inside a chemical fume hood.
-
Acidic Reactivity: Although a weak acid, it can react with strong oxidizers or bases.[1] Segregation: Never consolidate this waste with strong oxidizing agents (e.g., nitric acid, permanganates) to prevent exothermic decomposition.[1]
Disposal Decision Framework (Workflow)
The following decision tree illustrates the correct disposal path based on the physical state of the waste.
Figure 1: Operational decision tree for segregating 3-(1-Naphthyl)acrylic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.[1]
-
Containment: Place the solid material into a clear polyethylene bag. If the material is fine dust, double-bagging is required to prevent particle release upon compression of the waste bin.[1]
-
Labeling: Attach a hazardous waste tag.
-
Segregation: Deposit into the Solid Organic Waste drum.
-
Critical Check: Ensure no liquid vials are mixed into this drum.
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved stock solutions.[1]
-
Solvent Identification: Determine the carrier solvent.[1]
-
Compatibility Check:
-
Transfer: Pour into the appropriate carboy using a funnel in a fume hood.
-
Rinsing: Triple-rinse the empty vessel with the compatible solvent and add rinsate to the waste container.[1]
Protocol C: Spill Cleanup (Small Scale < 50g)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is visible, use an N95 respirator or work strictly within the hood.[1]
-
Containment: Cover the spill with a dry absorbent pad or inert absorbent material (vermiculite).[1]
-
Note: Avoid using water initially, as this creates a sticky sludge that is harder to clean.[1]
-
-
Collection: Sweep the solid/absorbent mixture into a dustpan.
-
Surface Decontamination: Wipe the area with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all wipes as Solid Hazardous Waste .[1]
Regulatory & Compliance Context (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.[1][2]
-
Waste Coding: 3-(1-Naphthyl)acrylic acid does not have a specific "P" or "U" list code [1].[1] However, it must be characterized by the generator.[1][2]
-
Characteristic Waste: If dissolved in flammable solvents (Flash point <60°C), the mixture carries the D001 (Ignitable) code.[1][4][2]
-
Best Practice: Treat as "Non-Regulated Chemical Waste" if solid, but manage as Hazardous Waste to ensure incineration (fuel blending) rather than landfilling.[1] This prevents environmental leaching and potential aquatic toxicity [2].[1][5]
Storage Before Disposal
-
Container: Store in glass or polyethylene containers.
-
Environment: Keep cool and dry.
-
Incompatibility: Store away from oxidizers and strong bases.[1]
References
Sources
- 1. 3-(1-naphthyl)acrylic Acid | 13026-12-5 [sigmaaldrich.com]
- 2. uhcl.edu [uhcl.edu]
- 3. alsglobal.com [alsglobal.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. download.basf.com [download.basf.com]
- 6. 3-(1-Naphthyl)acrylic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
A Researcher's Guide to the Safe Handling of 3-(1-Naphthyl)acrylic Acid: Personal Protective Equipment and Disposal
An In-Depth Technical Guide for Laboratory Professionals
The handling of any chemical reagent in a research and development setting demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. 3-(1-Naphthyl)acrylic acid, a member of the acrylic acid family, is a valuable compound in various synthetic applications. However, its safe use is predicated on the consistent and correct use of personal protective equipment (PPE) and adherence to established handling and disposal procedures. This guide provides a comprehensive overview of the essential safety measures required when working with this compound, grounded in authoritative safety data.
Hazard Profile of 3-(1-Naphthyl)acrylic Acid
Before handling any chemical, a clear understanding of its intrinsic hazards is paramount. According to safety data sheets (SDS), 3-(1-Naphthyl)acrylic acid is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to PPE to prevent accidental exposure.
Mandatory Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 3-(1-Naphthyl)acrylic acid.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes, and dust.[3]
-
Face Shield : In addition to safety goggles, a face shield must be worn, especially when handling larger quantities of the solid or when there is a significant risk of splashing.[3] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation, comprehensive skin and body protection is essential.
-
Gloves : Chemical-resistant gloves are a primary defense against skin contact. While the SDS for 3-(1-Naphthyl)acrylic acid specifies "protective gloves," for acrylic acid and its derivatives, nitrile, neoprene, or butyl gloves are recommended.[1][4] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended to provide an additional layer of protection.[4]
-
Laboratory Coat : A fully buttoned lab coat must be worn to protect the arms and torso from accidental spills.[4]
-
Chemical-Resistant Apron : When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]
-
Full-Length Pants and Closed-Toed Shoes : These are standard laboratory attire and are crucial for protecting the lower body and feet from spills.
The following table summarizes the recommended glove types for handling acrylic acid derivatives:
| Glove Material | Recommendation | Source |
| Butyl Rubber | 8-hour protection | [6] |
| Saranex | 8-hour protection | [6] |
| Teflon | 4-hour protection | [6] |
| Viton | 4-hour protection | [6] |
Respiratory Protection
To prevent respiratory irritation, especially when handling the powdered form of 3-(1-Naphthyl)acrylic acid, respiratory protection is necessary.
-
Fume Hood : All work with 3-(1-Naphthyl)acrylic acid should be conducted in a properly functioning chemical fume hood.[7] This is the primary engineering control to minimize inhalation exposure.
-
Respirator : If a fume hood is not available or if there is a risk of generating dust outside of a contained system, a NIOSH-approved respirator with an appropriate particulate filter is required.[5][8] The specific type of respirator should be determined by a workplace hazard assessment.
Safe Handling Protocol
Adherence to a strict handling protocol is vital for minimizing the risk of exposure.
Engineering Controls
-
Ventilation : Always handle 3-(1-Naphthyl)acrylic acid in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations below exposure limits.[1][7]
-
Eyewash Stations and Safety Showers : Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[3]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing : When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Transferring : Use appropriate tools (e.g., spatulas, non-sparking tools) to transfer the chemical.[7][8] Ground and bond containers when transferring material to prevent static discharge.[8]
-
In Use : Keep containers of 3-(1-Naphthyl)acrylic acid tightly closed when not in use.[1][2]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][9]
Spill and Emergency Procedures
In the event of an accidental release, a clear and practiced emergency plan is crucial.
Spill Containment and Cleanup
-
Small Spills : For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4]
-
Large Spills : For large spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from entering drains or waterways.[10] Contact your institution's environmental health and safety (EHS) department immediately.
-
Ventilation : Ensure the area is well-ventilated during cleanup.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation persists.
-
Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposures.
Decontamination
-
Equipment : Clean all contaminated equipment and glassware thoroughly after use.
-
Work Surfaces : Decontaminate work surfaces with an appropriate cleaning agent.
Waste Disposal
-
Chemical Waste : Dispose of 3-(1-Naphthyl)acrylic acid and any contaminated materials as hazardous waste.[1][4] Do not dispose of it down the drain.
-
Containers : Empty containers may retain product residue and should be treated as hazardous waste.
-
Regulations : All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 3-(1-Naphthyl)acrylic acid.
Caption: Decision workflow for PPE selection and safe handling.
References
-
Starshinechemical. 3-(1-Naphthyl)acrylic Acid. Retrieved from [Link]
-
AC Plastics. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know. Retrieved from [Link]
-
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Washington State University. Acrylic Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
PENTA. (2025, April 7). Acrylic acid. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 3-(1-Naphthyl)acrylic Acid | Starshinechemical [starshinechemical.com]
- 10. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
